Product packaging for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine(Cat. No.:CAS No. 130343-04-3)

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B151560
CAS No.: 130343-04-3
M. Wt: 150.22 g/mol
InChI Key: DKNOPKLVHKNERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B151560 N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS No. 130343-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPKLVHKNERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562278
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-54-3
Record name N-Ethyl-1-(pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and known physicochemical properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its parent compound, 1-(pyridin-3-yl)ethan-1-amine. Due to a lack of extensive experimental data for the N-ethylated derivative, this document leverages data from the closely related primary amine to infer its characteristics, a common practice in early-stage drug discovery and chemical research. This guide also outlines standard experimental protocols for the determination of key physicochemical parameters.

Structural Information and Identification

This compound is a secondary amine featuring a pyridine ring and an ethyl group attached to the nitrogen of an ethanamine backbone. Its chemical structure is as follows:

The parent compound, 1-(pyridin-3-yl)ethan-1-amine, lacks the N-ethyl group and is a primary amine.[1][2][3][4][5] The molecular formula for 1-(pyridin-3-yl)ethan-1-amine is C7H10N2.[1][2][3][4]

Physicochemical Properties

The following table summarizes the available quantitative data for 1-(pyridin-3-yl)ethan-1-amine. These values serve as a baseline for estimating the properties of its N-ethyl derivative.

PropertyValue (1-(pyridin-3-yl)ethan-1-amine)Expected Impact of N-Ethylation
Molecular Formula C7H10N2[1][2][3][4]C9H14N2
Molar Mass 122.17 g/mol [1][2][3][4]Increased to 150.22 g/mol
Boiling Point 118-120 °C at 14 Torr; 221 °C at 760 mmHg[1][3]Expected to increase due to higher molecular weight and van der Waals forces.
Melting Point 63 °C[1]May decrease. The addition of the ethyl group can disrupt crystal lattice packing, often leading to a lower melting point compared to the parent primary amine.
Density 1.014 g/cm³ at 25 °C[1]Expected to be similar, with a slight potential decrease due to increased molecular volume.
pKa (predicted) 8.81 ± 0.29[1]Expected to be slightly higher (more basic). Alkyl groups are weakly electron-donating, which can increase the electron density on the nitrogen and enhance its basicity.
Flash Point 108.1 °C[1]Expected to be slightly higher due to the anticipated increase in boiling point.

Primary and secondary amines can form hydrogen bonds, which generally leads to higher boiling points than alkanes of similar molecular weight.[6] However, their hydrogen bonds are weaker than those in alcohols.[6] Tertiary amines cannot act as hydrogen bond donors, which results in lower boiling points compared to primary and secondary amines of similar molecular weight.[6] The solubility of amines in water decreases as the number of carbon atoms increases.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of amines like this compound.

3.1. Determination of Solubility in Water and Acid [7][8]

This experiment assesses the solubility of the amine in both a neutral (water) and an acidic medium.

  • Materials : Test tubes, this compound, deionized water, 10% hydrochloric acid (HCl), pH paper, stirring rod.

  • Procedure :

    • Add 5 drops of the amine to a clean test tube.

    • Add 2 mL of deionized water to the test tube.

    • Vigorously stir the mixture.

    • Allow the solution to stand for 2-3 minutes and observe for any phase separation to determine solubility.

    • Using a clean stirring rod, transfer a drop of the solution to a piece of pH paper and record the pH.

    • To the same test tube, add 10% HCl dropwise until the solution is acidic, testing with blue litmus paper or pH paper.

    • Observe any changes in solubility. Many water-insoluble amines become soluble in acidic solutions due to the formation of water-soluble ammonium salts.[8]

3.2. Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for smaller sample sizes.

  • Materials : Distillation flask (or micro-boiling point tube), condenser, receiving flask, thermometer, heating mantle, boiling chips.

  • Procedure (Standard Distillation) :

    • Place a small volume of the amine and a few boiling chips into the distillation flask.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb, with the first drop of distillate collected in the receiving flask. This temperature is the boiling point.

3.3. Determination of pKa (Potentiometric Titration)

This method involves titrating the amine with a strong acid and monitoring the pH change.

  • Materials : pH meter, burette, beaker, magnetic stirrer and stir bar, standardized strong acid (e.g., 0.1 M HCl), this compound, deionized water.

  • Procedure :

    • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH.

    • Titrate the amine solution with the standardized HCl from the burette, adding the acid in small, known increments.

    • Record the pH after each addition of acid.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Workflow and Process Visualization

The following diagrams illustrate key experimental workflows.

G cluster_0 Workflow for Solubility and pH Determination start Start add_amine Add 5 drops of amine to test tube start->add_amine add_water Add 2 mL of water and stir add_amine->add_water observe_solubility Observe for phase separation (Solubility in Water) add_water->observe_solubility measure_ph Measure pH of the aqueous solution observe_solubility->measure_ph add_hcl Add 10% HCl dropwise until acidic measure_ph->add_hcl observe_acid_solubility Observe for changes in solubility (Solubility in Acid) add_hcl->observe_acid_solubility end_exp End observe_acid_solubility->end_exp

Caption: Workflow for determining the solubility and pH of an amine.

G cluster_1 Logical Relationship of Amine Structure to Properties cluster_props Predicted Property Changes parent 1-(pyridin-3-yl)ethan-1-amine (Primary Amine) derivative This compound (Secondary Amine) parent->derivative + Ethyl Group prop1 Increased Molar Mass derivative->prop1 prop2 Increased Boiling Point derivative->prop2 prop3 Increased Basicity (pKa) derivative->prop3 prop4 Decreased Water Solubility derivative->prop4

Caption: Predicted impact of N-ethylation on physicochemical properties.

References

An In-depth Technical Guide to the Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthetic pathways for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable amine compound in medicinal chemistry and drug discovery. The core of this guide focuses on the reductive amination of 3-acetylpyridine with ethylamine, a robust and widely applicable method for the formation of secondary amines. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a secondary amine featuring a pyridine ring, a common scaffold in numerous biologically active compounds. Its synthesis is of interest to researchers developing novel therapeutics. The most direct and efficient method for its preparation is through reductive amination. This process involves the reaction of a carbonyl compound, in this case, 3-acetylpyridine, with a primary amine, ethylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This one-pot reaction is favored for its efficiency and the avoidance of harsh alkylating agents that can lead to overalkylation.[2]

Primary Synthesis Pathway: Reductive Amination

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This method can be performed using various reducing agents, with sodium borohydride being a common and cost-effective choice.

The overall reaction is as follows:

Reductive_Amination_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Acetylpyridine 3-Acetylpyridine Imine N-(1-(pyridin-3-yl)ethylidene)ethanamine (Imine) 3-Acetylpyridine->Imine + Ethylamine - H₂O Ethylamine Ethylamine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism of Reductive Amination

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base). This step is often catalyzed by mild acid.[3]

  • Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product.[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using sodium borohydride as the reducing agent. This protocol is based on a well-established procedure for the analogous reductive amination of pyridine-3-carbaldehyde.[5]

Synthesis via Reductive Amination with Sodium Borohydride

This one-pot procedure is advantageous due to its operational simplicity and the use of a readily available and inexpensive reducing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
3-Acetylpyridine121.14
Ethylamine (70% in H₂O)45.08
Sodium Borohydride37.83
Methanol32.04
Dichloromethane84.93
Anhydrous Sodium Sulfate142.04
Hydrochloric Acid (conc.)36.46
Sodium Hydroxide40.00

Experimental Workflow:

Experimental_Workflow A 1. Imine Formation: Mix 3-acetylpyridine and ethylamine solution in methanol. Stir at room temperature. B 2. Reduction: Cool the mixture in an ice bath. Add sodium borohydride portion-wise. A->B Allow imine to form C 3. Quenching and Extraction: Quench with water. Extract with dichloromethane. B->C After complete addition D 4. Drying and Concentration: Dry the organic layer with Na₂SO₄. Concentrate under reduced pressure. C->D E 5. Purification: Purify the crude product by column chromatography. D->E F 6. Characterization: Analyze the final product (NMR, MS). E->F

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-acetylpyridine (e.g., 10 mmol, 1.21 g) in methanol (40 mL). To this solution, add an aqueous solution of ethylamine (e.g., 70%, 20 mmol, 2.57 mL) dropwise at room temperature with stirring. Stir the mixture for 1-2 hours to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (e.g., 15 mmol, 0.57 g) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Extraction: Quench the reaction by slowly adding water (20 mL). Remove the methanol under reduced pressure. Add more water (20 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Alternative Reducing Agents

While sodium borohydride is effective, other reducing agents can be employed, which may offer advantages in terms of selectivity and milder reaction conditions.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than sodium borohydride and selectively reduces the protonated imine (iminium ion) in the presence of the ketone starting material.[6] The reaction is typically run in a protic solvent like methanol at a slightly acidic pH (around 5-6) to facilitate iminium ion formation.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[7] It is often used in aprotic solvents like dichloromethane or dichloroethane.

The choice of reducing agent will influence the reaction conditions, as summarized in the table below.

Quantitative Data

The following table summarizes the typical reaction parameters for the synthesis of this compound via reductive amination. The values for the sodium borohydride method are based on the analogous reaction with pyridine-3-carbaldehyde, which yielded 73.4% of the crude product.[5] Yields for the other methods are estimated based on typical efficiencies for these types of reactions.

ParameterSodium BorohydrideSodium CyanoborohydrideSodium Triacetoxyborohydride
Starting Materials 3-Acetylpyridine, Ethylamine3-Acetylpyridine, Ethylamine3-Acetylpyridine, Ethylamine
Molar Ratio (Ketone:Amine:Reductant) 1 : 2 : 1.51 : 1.5 : 1.21 : 1.5 : 1.2
Solvent MethanolMethanolDichloromethane
Temperature (°C) 0 to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time (hours) 12 - 1812 - 2412 - 24
Typical Yield (%) 60 - 75 (estimated)70 - 85 (estimated)75 - 90 (estimated)

Conclusion

The synthesis of this compound is most reliably achieved through reductive amination of 3-acetylpyridine and ethylamine. This technical guide provides a detailed protocol for this transformation using sodium borohydride, along with information on alternative, milder reducing agents. The provided workflow and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. The straightforward nature of this one-pot reaction makes it an attractive method for accessing this and structurally related compounds for applications in drug discovery and development.

References

Structural Elucidation and Confirmation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of the novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages spectral data from closely related analogs to predict its characteristic spectroscopic features. Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is presented, alongside methodologies for its structural characterization using modern analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.55d1HH-2 (Pyridyl)
~8.50dd1HH-6 (Pyridyl)
~7.70dt1HH-4 (Pyridyl)
~7.30dd1HH-5 (Pyridyl)
~3.80q1HCH (methine)
~2.60q2HCH₂ (ethyl)
~1.40d3HCH₃ (ethan-1-amine)
~1.15t3HCH₃ (ethyl)
~1.50br s1HNH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~149.0C-2 (Pyridyl)
~148.5C-6 (Pyridyl)
~141.0C-4 (Pyridyl)
~135.0C-3 (Pyridyl)
~123.5C-5 (Pyridyl)
~55.0CH (methine)
~44.0CH₂ (ethyl)
~23.0CH₃ (ethan-1-amine)
~15.0CH₃ (ethyl)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
150[M]⁺ (Molecular Ion)
135[M - CH₃]⁺
121[M - C₂H₅]⁺
106[C₆H₆N]⁺
78[C₅H₄N]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Weak-MediumN-H Stretch
3050-3000MediumC-H Stretch (Aromatic)
2970-2850Medium-StrongC-H Stretch (Aliphatic)
~1600, ~1480, ~1430MediumC=C and C=N Stretch (Pyridyl)
~1100MediumC-N Stretch

Experimental Protocols

1. Synthesis of this compound via Reductive Amination

This protocol describes a plausible method for the synthesis of the target compound.

  • Reaction: 3-Acetylpyridine + Ethylamine → this compound

  • Reagents and Materials:

    • 3-Acetylpyridine

    • Ethylamine (70% in water)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 3-acetylpyridine (1 equivalent) in methanol.

    • Cool the solution in an ice bath and add ethylamine (2 equivalents) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 1 hour to form the intermediate imine.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

    • The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Standard acquisition parameters should be used.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) mass spectra should be obtained using a standard mass spectrometer.

    • The sample can be introduced via direct infusion or through a gas chromatography (GC) inlet.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Visualizations

G Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start 3-Acetylpyridine + Ethylamine imine Imine Formation start->imine reduction Reduction with NaBH4 imine->reduction product Crude this compound reduction->product purification Column Chromatography product->purification pure_product Pure Product purification->pure_product nmr 1H & 13C NMR pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for the synthesis and structural confirmation of this compound.

G Predicted Spectroscopic Correlations cluster_structure This compound cluster_nmr NMR cluster_ms MS cluster_ir IR struct N-CH2-CH3 | CH3-CH-Py h1 ¹H NMR: - Pyridyl protons (~7.3-8.6 ppm) - Methine CH (~3.8 ppm) - Ethyl CH2 (~2.6 ppm) - Methyls (~1.1-1.4 ppm) struct->h1 c13 ¹³C NMR: - Pyridyl carbons (~123-149 ppm) - Methine C (~55 ppm) - Ethyl C (~15, 44 ppm) - Ethan-1-amine C (~23 ppm) struct->c13 fragments Key Fragments: - m/z 150 [M]⁺ - m/z 135 [M-CH3]⁺ - m/z 121 [M-C2H5]⁺ struct->fragments stretches Key Stretches: - ~3350 cm⁻¹ (N-H) - ~2970-2850 cm⁻¹ (C-H aliph.) - ~1600 cm⁻¹ (C=N/C=C) struct->stretches

Caption: Correlation of predicted spectroscopic data to the molecular structure.

Spectroscopic Profile of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this report presents an estimated spectroscopic profile based on the analysis of closely related structural analogs. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development by providing a predictive framework for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic data of structural analogs, primarily 1-(pyridin-3-yl)ethan-1-amine and N-ethyl-pyridinemethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5-8.6m2HH-2, H-6 (Pyridinyl)
~7.6-7.7m1HH-4 (Pyridinyl)
~7.2-7.3m1HH-5 (Pyridinyl)
~3.8-4.0q1HCH (Ethan-1-amine)
~2.5-2.7q2HCH₂ (Ethyl)
~1.3-1.4d3HCH₃ (Ethan-1-amine)
~1.0-1.1t3HCH₃ (Ethyl)
~1.5-2.5br s1HNH

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). The values are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~148-150C-2, C-6 (Pyridinyl)
~140-142C-3 (Pyridinyl)
~134-136C-4 (Pyridinyl)
~123-125C-5 (Pyridinyl)
~55-58CH (Ethan-1-amine)
~42-45CH₂ (Ethyl)
~22-25CH₃ (Ethan-1-amine)
~15-17CH₃ (Ethyl)

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). The values are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch
3000-3100MediumC-H stretch (Aromatic)
2850-2980StrongC-H stretch (Aliphatic)
1580-1610StrongC=C/C=N stretch (Pyridinyl ring)
1450-1480MediumC-H bend (Aliphatic)
1000-1100MediumC-N stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
150[M]⁺ (Molecular Ion)
135[M-CH₃]⁺
121[M-C₂H₅]⁺
107[M-C₂H₅N]⁺
78[C₅H₄N]⁺ (Pyridinyl fragment)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).

Visualizations

Molecular Structure

molecular_structure cluster_pyridine Pyridinyl Ring cluster_sidechain Ethylamine Sidechain N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C_alpha C3->C_alpha C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C_beta C_alpha->C_beta N_ethyl N C_alpha->N_ethyl C_ethyl1 C1' N_ethyl->C_ethyl1 C_ethyl2 C2' C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number and detailed experimental data for this compound, is limited. This guide provides information on its parent compound, a proposed synthetic route, and an overview of the potential biological significance of related structures based on available scientific literature.

Chemical Identity and Properties

While a specific CAS number for this compound could not be located in the searched databases, key identifiers for the parent compound, 1-(Pyridin-3-yl)ethan-1-amine , are provided below for reference.[1][2][3][4]

Table 1: Chemical Identifiers for 1-(Pyridin-3-yl)ethan-1-amine

IdentifierValueSource
CAS Number 56129-55-6[1][2][3][4]
Molecular Formula C₇H₁₀N₂[1][3]
Molecular Weight 122.17 g/mol [1][2][3]
IUPAC Name 1-(pyridin-3-yl)ethanamine[3]
Synonyms alpha-methyl-3-pyridinemethanamine, 1-(3-Pyridinyl)ethanamine[1][3]
InChI Key IQVQNBXPYJGNEA-UHFFFAOYSA-N[2][3]
Canonical SMILES CC(C1=CN=CC=C1)N[2]

Based on the structure of this compound, the following physicochemical properties can be predicted.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Topological Polar Surface Area 24.9 Ų
LogP ~1.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Proposed Synthesis: N-Alkylation

A plausible method for the synthesis of this compound is via the N-alkylation of the primary amine, 1-(pyridin-3-yl)ethan-1-amine. This common transformation in organic synthesis can be achieved through several methods, with reductive amination being a widely used approach.

Experimental Protocol: Reductive Amination

This protocol is a general procedure and may require optimization for this specific transformation.

Materials:

  • 1-(Pyridin-3-yl)ethan-1-amine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (or another suitable reducing agent like sodium cyanoborohydride)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of 1-(pyridin-3-yl)ethan-1-amine (1.0 equivalent) in the chosen solvent (DCM or DCE), add acetaldehyde (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

  • Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Alternative N-alkylation strategies could involve direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a non-nucleophilic base, though this method carries a higher risk of over-alkylation to the tertiary amine.

Logical Workflow and Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow Start 1-(Pyridin-3-yl)ethan-1-amine (Starting Material) Step1 Imine Formation Start->Step1 Reagent1 Acetaldehyde Reagent1->Step1 Imine Intermediate Imine Step1->Imine in DCM/DCE Step2 Reduction Imine->Step2 Reagent2 Sodium Triacetoxyborohydride (Reducing Agent) Reagent2->Step2 Product This compound (Final Product) Step2->Product Workup Purification Purification (Column Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance

While no specific biological data for this compound has been found, the pyridine scaffold is a common motif in many biologically active compounds.[5] N-substituted pyridine derivatives have been investigated for a range of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Various N-substituted heterocyclic compounds, including those with pyridine moieties, have demonstrated potential as antimicrobial and antifungal agents.[6][7][8][9] The introduction of different substituents on the nitrogen atom can modulate this activity.

  • Anticancer Activity: Thieno[2,3-b]pyridine derivatives, a class of fused pyridine compounds, have shown anti-proliferative effects against cancer cell lines.[9] The substitution pattern on the pyridine ring system is often crucial for cytotoxic activity.

  • Central Nervous System (CNS) Activity: Pyridine derivatives have been explored for their effects on the central nervous system, with some exhibiting anticonvulsant, anxiolytic, and sedative properties.[5] The nature of the N-substituent can influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.

It is important to emphasize that the biological activity of this compound is hypothetical and would require empirical validation through in vitro and in vivo studies. The information presented here is intended to provide a contextual framework for its potential relevance in drug discovery based on the activities of structurally related molecules.

The following diagram illustrates the potential, though unverified, areas of biological investigation for this class of compounds.

BiologicalSignificance Compound N-Substituted Pyridinylethylamines Antimicrobial Antimicrobial Activity Compound->Antimicrobial Anticancer Anticancer Activity Compound->Anticancer CNS CNS Activity Compound->CNS Bacteria Bacteria Antimicrobial->Bacteria Fungi Fungi Antimicrobial->Fungi Proliferation Cell Proliferation Anticancer->Proliferation Apoptosis Apoptosis Anticancer->Apoptosis Anticonvulsant Anticonvulsant CNS->Anticonvulsant Anxiolytic Anxiolytic CNS->Anxiolytic

Caption: Potential areas of biological investigation for N-substituted pyridinylethylamines.

References

Potential Pharmacological Classification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological classification of the novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structurally analogous compounds to propose a putative pharmacological profile. The core of this analysis is a structure-activity relationship (SAR) assessment, focusing on two primary potential classifications: a monoaminergic stimulant of the substituted phenethylamine class and a nicotinic acetylcholine receptor (nAChR) agonist. This guide outlines detailed experimental protocols for the systematic pharmacological characterization of this compound and includes a proposed workflow for its evaluation. All quantitative data for analogous compounds are presented in tabular format for clarity and comparative analysis.

Introduction

This compound is a synthetic compound of interest due to its structural similarity to two distinct classes of pharmacologically active molecules: substituted phenethylamines and nicotinic acetylcholine receptor agonists. The core structure features a pyridine ring, which is a bioisostere of a benzene ring, connected to an ethylamine side chain with an N-ethyl substitution. The pyridine nitrogen introduces a key hydrogen bond acceptor site, which can significantly influence receptor interactions compared to its carbocyclic analog, N-ethylamphetamine. This guide explores the potential pharmacological activities of this compound based on the known effects of its structural relatives.

Structural Analysis and Putative Pharmacological Targets

The chemical structure of this compound suggests two primary hypotheses for its pharmacological action:

  • Monoaminergic Activity: As a structural analog of phenethylamines, it may interact with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors. N-alkylation of phenethylamines is known to modulate their potency and selectivity.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: The presence of a pyridine ring with a nitrogen atom capable of acting as a hydrogen bond acceptor is a key pharmacophoric feature for nAChR agonists.[1][2]

Quantitative Data for Structural Analogs

To infer the potential activity of this compound, the following table summarizes the known pharmacological data of its structural analogs.

CompoundStructurePharmacological ClassKey Findings
N-Ethylamphetamine Phenyl ring instead of pyridineMonoamine Releasing AgentStimulant, anorectic; potent dopamine releasing agent (EC50 = 88.5 nM).[3][4][5]
3,4-Methylenedioxy-N-ethylamphetamine (MDEA) Substituted phenyl ringEmpathogen, Monoamine Releasing AgentMilder and shorter-lasting effects than MDMA; acts as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor.[6][7]
Nicotine Contains a pyridine and a pyrrolidine ringnAChR AgonistThe pyridine nitrogen acts as a crucial hydrogen bond acceptor at the nAChR binding site.[1][2]
Epibatidine Contains a pyridine and a 7-azabicyclo[2.2.1]heptane ringnAChR AgonistPotent nicotinic agonist; the pyridine nitrogen is essential for its high affinity.[1]

Proposed Experimental Workflow for Pharmacological Characterization

The following workflow is proposed for a comprehensive evaluation of the pharmacological profile of this compound.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Classification Receptor_Binding_Assays Receptor Binding Assays (DAT, NET, SERT, nAChRs, 5-HT Receptors) Functional_Assays Functional Assays (Monoamine Release, Ca2+ influx, cAMP) Receptor_Binding_Assays->Functional_Assays Determine functional activity at high-affinity targets Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Functional_Assays->Metabolic_Stability Assess metabolic profile Locomotor_Activity Locomotor Activity Studies (Rodents) Metabolic_Stability->Locomotor_Activity Inform in vivo study design Drug_Discrimination Drug Discrimination Studies (vs. Stimulants, Nicotine) Locomotor_Activity->Drug_Discrimination Characterize subjective effects SAR_Analysis Structure-Activity Relationship (SAR) Analysis Locomotor_Activity->SAR_Analysis Microdialysis In Vivo Microdialysis (Dopamine, Acetylcholine) Drug_Discrimination->Microdialysis Elucidate neurochemical mechanism Drug_Discrimination->SAR_Analysis Toxicity_Assessment Acute Toxicity and Behavioral Phenotyping Microdialysis->Toxicity_Assessment Microdialysis->SAR_Analysis Toxicity_Assessment->SAR_Analysis Pharmacological_Classification Final Pharmacological Classification SAR_Analysis->Pharmacological_Classification

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of this compound to key CNS targets.

    • Methodology: Radioligand binding assays will be performed using cell membranes expressing human recombinant dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), various nAChR subtypes (e.g., α4β2, α7), and a panel of serotonin (5-HT) receptors. The compound will be tested over a range of concentrations to determine its inhibition constant (Ki) for each target.

  • Monoamine Release Assays:

    • Objective: To assess the ability of the compound to induce the release of monoamines.

    • Methodology: Rat brain synaptosomes or HEK293 cells expressing monoamine transporters will be preloaded with radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin). The ability of this compound to elicit the release of these neurotransmitters will be measured and compared to known releasing agents like d-amphetamine.

  • nAChR Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at nAChRs.

    • Methodology: Two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium imaging in SH-SY5Y cells expressing specific nAChR subtypes will be used. Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Studies
  • Locomotor Activity:

    • Objective: To evaluate the stimulant or depressant effects of the compound on spontaneous motor activity.

    • Methodology: Mice or rats will be administered various doses of this compound and placed in open-field arenas. Horizontal and vertical movements will be tracked automatically over a set period.

  • Drug Discrimination:

    • Objective: To assess the interoceptive (subjective) effects of the compound in trained animals.

    • Methodology: Rats will be trained to discriminate a known stimulant (e.g., d-amphetamine or cocaine) or a nicotinic agonist (e.g., nicotine) from saline. The ability of this compound to substitute for the training drug will be evaluated.

  • In Vivo Microdialysis:

    • Objective: To measure the effects of the compound on extracellular levels of neurotransmitters in specific brain regions.

    • Methodology: Microdialysis probes will be implanted in brain regions associated with reward and stimulation, such as the nucleus accumbens. Following administration of this compound, dialysate samples will be collected and analyzed for levels of dopamine, norepinephrine, and acetylcholine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Potential Signaling Pathways

Based on the two primary hypotheses, the following signaling pathways may be modulated by this compound.

signaling_pathways cluster_0 Monoaminergic Pathway cluster_1 Nicotinic Acetylcholine Pathway Compound_MA This compound Transporters DAT, NET, SERT Compound_MA->Transporters Inhibition/Reversal Synaptic_Increase Increased Synaptic Dopamine, Norepinephrine Transporters->Synaptic_Increase Postsynaptic_Receptors_MA Postsynaptic Dopamine & Norepinephrine Receptors Synaptic_Increase->Postsynaptic_Receptors_MA Activation Cellular_Response_MA Stimulant Effects Postsynaptic_Receptors_MA->Cellular_Response_MA Compound_nAChR This compound nAChR Nicotinic Acetylcholine Receptors (e.g., α4β2) Compound_nAChR->nAChR Agonism Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel_Opening Depolarization Neuronal Depolarization Ion_Channel_Opening->Depolarization Neurotransmitter_Release Neurotransmitter Release (Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release

References

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its Analogs: Synthesis, Potential Biological Activities, and Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its structural analogs. While specific experimental data for the title compound is limited in publicly available literature, this document extrapolates from closely related structures to provide insights into its potential synthesis, chemical properties, and biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds. We present detailed synthetic protocols for analogous compounds, outline relevant biological screening assays, and discuss potential signaling pathway interactions based on the broader family of pyridine derivatives. All quantitative data for analogs are summarized in structured tables, and key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams.

Introduction

This compound belongs to the diverse family of pyridine-containing compounds, which are integral to numerous clinically significant pharmaceuticals. The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. While this compound itself is not extensively characterized in the literature, its structural components—a pyridine ring, an ethylamine side chain, and a methyl group on the alpha-carbon—suggest potential interactions with various biological targets. This guide aims to consolidate the available information on its analogs to provide a predictive framework for its properties and to stimulate further research into its potential therapeutic applications.

Chemical Properties and Synthesis

There is a scarcity of publicly available data on the specific chemical properties of this compound. However, based on its structure, it is expected to be a basic compound, soluble in organic solvents.

Predicted Physicochemical Properties

While experimental data is unavailable, computational tools can predict the physicochemical properties of this compound. These predictions can guide initial experimental design.

PropertyPredicted Value
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
pKa (most basic)~9.5
LogP~1.5

Note: These are predicted values and require experimental verification.

Synthesis of Analogs

A synthetic route for the closely related analog, N-Ethyl-3-pyridinemethanamine, has been described and can be adapted for the synthesis of this compound. The general approach involves reductive amination.

Experimental Protocol: Synthesis of N-Ethyl-3-pyridinemethanamine (Analog)

This protocol describes the synthesis of N-Ethyl-3-pyridinemethanamine from 3-pyridinecarboxaldehyde and ethylamine via reductive amination.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethylamine (70% in water)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

  • Saturated brine solution

Procedure:

  • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add ethylamine (2.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

  • Once the imine formation is complete, slowly add sodium borohydride (1.0 eq) in portions to the reaction mixture, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain N-Ethyl-3-pyridinemethanamine.

To synthesize this compound, 3-acetylpyridine would be used as the starting material instead of 3-pyridinecarboxaldehyde.

G start Start: 3-Acetylpyridine and Ethylamine imine Imine Formation (Methanol) start->imine reduction Reduction (Sodium Borohydride) imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product Product: This compound purification->product

Figure 1. Proposed synthetic workflow for this compound.

Potential Biological Activities and Analogs

While no specific biological data for this compound has been found, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of the core scaffold to nicotine suggests that this compound and its analogs could potentially act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Cyclin-Dependent Kinase (CDK) Inhibition

Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The pyridine-3-amine moiety is a crucial pharmacophore in these inhibitors.

Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs (CDK2 Inhibitors) [1]

CompoundCell LineIC50 (µM)
7l MV4-110.83
HT-292.12
MCF-73.12
HeLa8.61

Note: This data is for structurally related but distinct compounds.

Antimicrobial Activity

Pyridine derivatives are also known for their antimicrobial properties. Various substituted pyridines have demonstrated efficacy against a range of bacterial and fungal pathogens[2]. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, this section provides detailed protocols for relevant in vitro assays.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2)

  • Radioligand (e.g., [³H]epibatidine)

  • Test compound (this compound or analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G start Start: Prepare Reagents (Membranes, Radioligand, Compound) incubation Incubate Components in 96-well Plate start->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis result Result: Binding Affinity of Compound analysis->result

Figure 2. Workflow for a nicotinic acetylcholine receptor binding assay.
CDK2 Inhibition Assay

This protocol outlines a luminescent kinase assay to measure the inhibitory activity of a test compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compound

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the test compound or vehicle (control).

  • Add the CDK2/Cyclin A2 enzyme to each well.

  • Add the kinase substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which a significant reduction in OD is observed compared to the positive control.

Potential Signaling Pathways

Given the potential biological activities, this compound and its analogs may interact with several key signaling pathways.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Physiological Outcomes nAChR Nicotinic Acetylcholine Receptors (nAChRs) IonFlux Ion Channel Modulation (Ca²⁺, Na⁺ influx) nAChR->IonFlux CDK2 Cyclin-Dependent Kinase 2 (CDK2) CellCycle Cell Cycle Arrest (G1/S phase) CDK2->CellCycle Membrane Bacterial Cell Membrane/Enzymes MembraneDisruption Membrane Depolarization/ Enzyme Inhibition Membrane->MembraneDisruption Neurotransmission Modulation of Neurotransmission IonFlux->Neurotransmission Apoptosis Apoptosis CellCycle->Apoptosis Anticancer Anticancer Effects CellCycle->Anticancer Apoptosis->Anticancer Antibacterial Antibacterial Effects MembraneDisruption->Antibacterial Compound This compound & Analogs Compound->nAChR Compound->CDK2 Compound->Membrane

References

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine discovery and historical context in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a pyridine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited publicly available research on this specific molecule, this document compiles the known physicochemical properties and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the potential biological relevance by examining the activities of structurally similar compounds. This guide aims to serve as a foundational resource for researchers investigating this and related chemical entities.

Introduction

Physicochemical Properties

Quantitative data for this compound is sparse in the scientific literature. The following table summarizes the available information, primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 130343-03-2Chemical Supplier Catalogs
Molecular Formula C₉H₁₄N₂Chemical Supplier Catalogs[1]
Molecular Weight 150.22 g/mol Chemical Supplier Catalogs[1]
Synonyms N-Ethyl-α-methyl-3-pyridinemethanamineChemical Supplier Catalogs

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is the reductive amination of 3-acetylpyridine with ethylamine.

Proposed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on well-established methods for reductive amination.[2][3][4]

Materials:

  • 3-Acetylpyridine

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • To a solution of 3-acetylpyridine (1.0 eq) in dichloromethane, add ethylamine (1.5 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Analogues)

There is no specific research available on the biological activity or the signaling pathways modulated by this compound. However, the structurally related N-(pyridin-3-yl)pyrimidin-4-amine analogues have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[5]

It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway acetylpyridine 3-Acetylpyridine intermediate Imine Intermediate acetylpyridine->intermediate + ethylamine Ethylamine ethylamine->intermediate + product This compound intermediate->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Mix 3-Acetylpyridine and Ethylamine imine_formation Imine Formation (1-2h) reactants->imine_formation reduction Add Reducing Agent (Reduction, 12-24h) imine_formation->reduction quench Quench with NaHCO₃ reduction->quench extraction Extract with DCM quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

This compound is a chemical entity with limited available research data. This guide provides a foundational understanding of the compound, including its basic properties and a plausible, detailed synthetic protocol. The exploration of related compounds suggests that this and similar structures may hold potential for further investigation in the field of medicinal chemistry, particularly as scaffolds for kinase inhibitors. Future research is warranted to fully elucidate the chemical and biological properties of this molecule.

References

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in both aqueous and organic solvents is fundamental for its handling, formulation, and development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical framework for assessing the factors influencing its solubility. Due to the limited availability of public data on this specific compound, this guide leverages established principles of physical chemistry and data from structurally analogous compounds to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a chiral amine containing a basic pyridine ring and a secondary amine group. Its chemical structure suggests a degree of polarity conferred by the nitrogen atoms, which are capable of hydrogen bonding, as well as some nonpolar character from the ethyl and methyl groups and the aromatic ring. The presence of two basic centers (the pyridine nitrogen and the secondary amine nitrogen) implies that its aqueous solubility will be highly dependent on pH.

Chemical Structure:

Predicted Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is expected to be significantly influenced by the pH of the solution. The two nitrogen atoms act as Brønsted-Lowry bases, accepting protons to form positively charged conjugate acids. This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility.

  • In acidic solutions (low pH): Both the pyridine nitrogen (pKa of pyridine ≈ 5.2) and the secondary amine nitrogen (pKa of similar aliphatic amines ≈ 10-11) will be protonated. The resulting dicationic species will be highly polar and is expected to be freely soluble in water.

  • In neutral solutions (pH ≈ 7): The pyridine nitrogen will be partially protonated, while the more basic secondary amine will be predominantly protonated. This will still result in a charged species with moderate to good aqueous solubility.

  • In basic solutions (high pH): Both nitrogen atoms will be in their neutral, unprotonated form. In this state, the molecule is significantly less polar, and its solubility in water will be at its minimum, governed by the hydrophobic contributions of the ethyl group, methyl group, and the pyridine ring.

The following diagram illustrates the relationship between pH and the ionization state of this compound, which in turn governs its aqueous solubility.

G cluster_pH pH Scale cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility low_pH Low pH (Acidic) dication Dicationic (Protonated) High Polarity low_pH->dication Protonation of both N atoms neutral_pH Neutral pH monocation Monocationic (Protonated) Moderate Polarity neutral_pH->monocation Protonation of aliphatic amine high_pH High pH (Basic) neutral Neutral (Free Base) Low Polarity high_pH->neutral Deprotonation high_sol High Solubility dication->high_sol mod_sol Moderate Solubility monocation->mod_sol low_sol Low Solubility neutral->low_sol

Caption: pH-dependent ionization and its effect on aqueous solubility.

Organic Solvent Solubility

The solubility in organic solvents will be largely dependent on the polarity of the solvent and the specific interactions (e.g., hydrogen bonding) that can occur.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to have high solubility in these solvents. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H bond of the secondary amine can act as a hydrogen bond donor. These interactions, combined with dipole-dipole forces, will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also predicted in these solvents due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the molecule has nonpolar regions, the polarity introduced by the two nitrogen atoms will hinder its miscibility with highly nonpolar media.

Quantitative Solubility Data (Predictive and Analog-Based)

Solvent ClassSolvent ExamplePredicted Solubility of this compoundRationale / Analog Data
Aqueous
Acidic Buffer (pH 2)0.1 M HClVery High (>100 mg/mL)Protonation leads to highly polar salt formation. Similar to other small molecule amines.
Neutral Buffer (pH 7.4)PBSModerate (1-10 mg/mL)The molecule will exist as a monocation, providing a balance of polarity and hydrophobicity.
Basic Buffer (pH 10)Carbonate BufferLow (<0.1 mg/mL)The neutral free base form is less polar.
Organic
Polar ProticEthanolVery High (>100 mg/mL)Capable of hydrogen bonding. Pyridine is miscible with ethanol.
Polar AproticDMSOVery High (>100 mg/mL)Strong dipole-dipole interactions.
Low PolarityDichloromethaneHigh (10-100 mg/mL)Effective at solvating moderately polar compounds.
NonpolarHexaneVery Low (<0.1 mg/mL)Mismatch in polarity. The polar nitrogen groups prevent dissolution in nonpolar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining thermodynamic solubility is the shake-flask method, as recommended by OECD Guideline 105.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (e.g., water, pH buffers, ethanol, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated pH meter

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the middle of the supernatant.

  • Filtration: Immediately filter the sample using a chemically compatible syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the test solvent at known concentrations.

    • Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This concentration is the solubility.

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Shake at constant temperature (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for shake-flask solubility determination.

Conclusion

While direct experimental data for the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for strong predictions of its solubility behavior. Its aqueous solubility is expected to be highly pH-dependent, with high solubility in acidic conditions and low solubility in basic conditions. High solubility is also anticipated in polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. This information is critical for guiding formulation development, designing relevant biological assays, and ensuring the effective use of this compound in research and development settings.

Methodological & Application

Application Note & Protocol: Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of 3-acetylpyridine with ethylamine, followed by reduction of the intermediate imine. This method is efficient and utilizes readily available starting materials. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a pyridine derivative of interest for its potential applications in the development of novel therapeutic agents and functional materials. The synthesis of such amines is often accomplished via reductive amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1][2][4] This application note details a reliable protocol for the synthesis of the target compound from 3-acetylpyridine and ethylamine.

Chemical Reaction Scheme

The synthesis proceeds via a reductive amination reaction as depicted below:

G cluster_product Product 3-Acetylpyridine 3-Acetylpyridine Imine Imine 3-Acetylpyridine->Imine + Ethylamine Ethylamine Ethylamine ReducingAgent Sodium Triacetoxyborohydride (or Sodium Borohydride) Solvent Methanol Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Supplier
3-AcetylpyridineC₇H₇NO121.14350-03-8Commercially Available[5][6]
Ethylamine (70% in H₂O)C₂H₇N45.0875-04-7Commercially Available
Sodium BorohydrideNaBH₄37.8316940-66-2Commercially Available
Methanol (anhydrous)CH₄O32.0467-56-1Commercially Available
DichloromethaneCH₂Cl₂84.9375-09-2Commercially Available
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Commercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Prepared in-house
Saturated Sodium Chloride Solution (Brine)NaCl58.447647-14-5Prepared in-house

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • To a 100 mL round-bottom flask, add 3-acetylpyridine (5.0 g, 41.3 mmol).

    • Dissolve the 3-acetylpyridine in 40 mL of anhydrous methanol and cool the solution to 0 °C in an ice bath with stirring.

    • Slowly add ethylamine (70% in H₂O, 3.9 g, 60.7 mmol) to the cooled solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.3 g, 60.8 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 20 mL of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add 50 mL of dichloromethane and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 95:5) to afford the pure this compound.

Experimental Workflow:

G A 1. Dissolve 3-Acetylpyridine in Methanol B 2. Add Ethylamine at 0°C A->B C 3. Stir at Room Temperature (Imine Formation) B->C D 4. Cool to 0°C and Add Sodium Borohydride C->D E 5. Stir Overnight at Room Temperature (Reduction) D->E F 6. Quench with Water and Remove Methanol E->F G 7. Extraction with Dichloromethane F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Distillation or Chromatography I->J K This compound J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data (Expected)

AnalysisExpected Results
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.55-8.45 (m, 2H), 7.65 (dt, J=7.9, 1.9 Hz, 1H), 7.25 (dd, J=7.9, 4.8 Hz, 1H), 3.85 (q, J=6.6 Hz, 1H), 2.60 (q, J=7.2 Hz, 2H), 1.35 (d, J=6.6 Hz, 3H), 1.10 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.8, 148.5, 142.0, 134.5, 123.5, 55.0, 42.0, 24.0, 15.5
Mass Spec (ESI) m/z: 151.1230 [M+H]⁺

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Methanol and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and straightforward protocol for the synthesis of this compound via reductive amination. The described method is scalable and yields the desired product in good purity after appropriate purification. This protocol should serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a novel chemical entity that is not extensively characterized in scientific literature. The following application notes and protocols are based on its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands. The proposed biological target, experimental data, and protocols are hypothetical and intended to serve as a comprehensive guide for researchers initiating the validation and use of this compound as a chemical probe.

Introduction to this compound

This compound possesses a pyridylethylamine scaffold, a common feature in ligands that target nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems.[3][4][5] Their dysfunction is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them important targets for therapeutic development and biological research.[1]

A chemical probe is a small molecule used to study the function of a protein target.[6][7] To be considered a high-quality probe, a compound must demonstrate high potency and selectivity for its intended target, and its activity must be characterized in cellular and/or in vivo models.[7][8][9] This document outlines a systematic approach to validate and utilize this compound as a chemical probe for nAChRs.

Principle of Action (Hypothesized): Based on its structure, this compound is hypothesized to act as a modulator (agonist or antagonist) of nAChRs. Upon binding, an agonist would stabilize the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell membrane depolarization. This can trigger downstream events such as neurotransmitter release or gene transcription. An antagonist would bind to the receptor but prevent its activation by the endogenous ligand, acetylcholine.

Data Presentation: Characterization Profile (Hypothetical Data)

The following tables summarize the type of quantitative data required to validate this compound as a chemical probe. The values presented are for illustrative purposes only.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
LogP (calculated) 1.35
Solubility Recommended to test in DMSO and aqueous buffers (e.g., PBS)

| Purity (LC-MS) | >98% |

Table 2: In Vitro Binding Affinity at Human nAChR Subtypes

Receptor Subtype Kᵢ (nM) [Hypothetical]
α4β2 85
α7 1250
α3β4 970

| α1β1γδ (muscle) | >10,000 |

Data suggests moderate potency and selectivity for the α4β2 nAChR subtype.

Table 3: In Vitro Functional Activity (Calcium Influx Assay)

Receptor Subtype Assay Type EC₅₀ / IC₅₀ (nM) [Hypothetical]
α4β2 Agonist Mode (EC₅₀) 210
α4β2 Antagonist Mode (IC₅₀) >10,000

| α7 | Agonist Mode (EC₅₀) | >10,000 |

Data suggests the compound is a partial agonist at the α4β2 subtype.

Table 4: Selectivity Profile Against Common Off-Targets

Target % Inhibition @ 1 µM [Hypothetical]
Muscarinic M1 Receptor 8%
Dopamine D2 Receptor 12%
Serotonin 5-HT₂ₐ Receptor 5%

| hERG Channel | <15% |

A comprehensive selectivity panel is crucial to ensure the observed phenotype is due to on-target activity.[8]

Visualization of Pathways and Workflows

Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Cations Na⁺, Ca²⁺ Influx nAChR->Cations Opens Probe This compound (Agonist) Probe->nAChR Binds Depolarization Membrane Depolarization Cations->Depolarization VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response VDCC->Cations Enhances

Caption: Hypothesized signaling pathway for nAChR agonism.

Experimental Workflow

Probe_Validation_Workflow A Compound Synthesis & QC (Purity >98%) B Primary Screening: Radioligand Binding Assay (Ki) A->B C Functional Assay: Calcium Influx or E-phys (EC50/IC50) B->C D Determine Mode of Action (Agonist/Antagonist/PAM) C->D E Selectivity Profiling (Broad Target Panel) D->E F Cellular Target Engagement (e.g., Cellular Thermal Shift Assay) E->F If selective G Phenotypic Assay in Relevant Cell Model F->G H Validated Chemical Probe G->H

Caption: Workflow for chemical probe validation.

Logical Relationship

Dose_Response Dose-Response Logic A Start: Multiple concentrations of the compound B Measure biological response at each concentration A->B C Plot: Response vs. [Log Concentration] B->C D Fit data to a sigmoidal curve C->D E Calculate EC50/IC50: Concentration at 50% of maximal response D->E

Caption: Logical flow for determining EC₅₀ or IC₅₀.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for α4β2 nAChR

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

  • Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Non-specific binding control: Nicotine (100 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/C filter).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in binding buffer (e.g., from 100 µM to 10 pM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL [³H]-Epibatidine (~1 nM final concentration), 50 µL cell membranes (~10-20 µg protein).

    • Non-specific Binding (NSB): 50 µL Nicotine, 50 µL [³H]-Epibatidine, 50 µL cell membranes.

    • Competition: 50 µL of test compound dilution, 50 µL [³H]-Epibatidine, 50 µL cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Counting: Punch out the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

    • Calculate % inhibition for each concentration of the test compound: 100 * (1 - (DPM_competition - DPM_NSB) / (DPM_total - DPM_NSB))

    • Plot % inhibition versus log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Cell-Based Calcium Influx Assay for α4β2 nAChR

This functional assay measures the ability of the compound to activate (agonist) or block (antagonist) the receptor by monitoring changes in intracellular calcium.

Materials:

  • Cell line stably expressing human α4β2 nAChRs (e.g., SH-SY5Y or transfected HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Reference Agonist: Acetylcholine or Nicotine.

  • Reference Antagonist: Mecamylamine.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate cells at an appropriate density in the assay plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove growth media and add the Fluo-4 AM dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Assay Measurement (Agonist Mode):

    • Place the cell plate into the fluorescence plate reader and monitor baseline fluorescence.

    • Automatically inject serial dilutions of the test compound and continue to monitor fluorescence for 2-3 minutes.

    • An increase in fluorescence indicates calcium influx due to receptor activation.

  • Assay Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of the test compound for 15-20 minutes.

    • Place the plate in the reader and monitor baseline fluorescence.

    • Inject a concentration of the reference agonist that gives ~80% of the maximal response (EC₈₀).

    • A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of max-min fluorescence for each well.

    • For Agonist Mode: Plot ΔF versus log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% maximal activation).

    • For Antagonist Mode: Plot the agonist response versus log concentration of the test compound. Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ (concentration for 50% inhibition).

References

Application Notes and Protocols for the Quantification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of novel compounds in biological matrices is a critical aspect of drug discovery and development, as well as in clinical and forensic toxicology. N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a small molecule amine whose analytical determination in biological samples like plasma, urine, or tissue homogenates necessitates robust and sensitive methods. This document provides detailed application notes and protocols based on established analytical techniques for similar amine-containing compounds, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high selectivity and sensitivity for the quantification of the target analyte.

The methodologies outlined below are intended as a comprehensive guide and will require validation to demonstrate their suitability for a specific purpose, in accordance with international guidelines.

Analytical Methodologies

The choice of analytical technique is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For the quantification of this compound, both LC-MS/MS and GC-MS are powerful techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for the analysis of non-volatile and polar compounds in complex biological matrices due to its high sensitivity, specificity, and applicability to a wide range of analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that can provide excellent separation and sensitivity. For polar amines, derivatization is often necessary to improve volatility and chromatographic peak shape.

Sample Preparation

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest.[1] The choice of technique depends on the sample type (e.g., plasma, urine, tissue) and the subsequent analytical method.[1]

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples, typically using acetonitrile or methanol.[2]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous sample and an organic solvent.[1]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[3][4] Mixed-mode SPE, combining non-polar and ion-exchange mechanisms, is often effective for extracting amine compounds.[3]

  • Supported Liquid Extraction (SLE): This technique uses a diatomaceous earth support to immobilize the aqueous sample, allowing for an efficient extraction with an immiscible organic solvent.[1][5]

Sample_Preparation_Workflow BiologicalSample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (e.g., pH adjustment, enzymatic hydrolysis) BiologicalSample->Pretreatment Extraction Extraction Method Pretreatment->Extraction PPT Protein Precipitation Extraction->PPT Simple, fast LLE Liquid-Liquid Extraction Extraction->LLE Good for cleaner extracts SPE Solid-Phase Extraction Extraction->SPE High selectivity PostExtraction Post-Extraction Processing (Evaporation & Reconstitution) PPT->PostExtraction LLE->PostExtraction SPE->PostExtraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) PostExtraction->Analysis Logical_Relationship cluster_sample_prep Sample Preparation cluster_analysis Analytical Method PPT Protein Precipitation (Plasma/Serum) LCMS LC-MS/MS PPT->LCMS LLE Liquid-Liquid Extraction (Urine/Plasma) LLE->LCMS Derivatization Derivatization Required LLE->Derivatization SPE Solid-Phase Extraction (Urine/Plasma) SPE->LCMS SPE->Derivatization GCMS GC-MS Derivatization->GCMS

References

Application Notes and Protocols: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a secondary amine containing a pyridine moiety, a structural motif prevalent in a wide range of biologically active compounds and pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic secondary amine and a pyridine ring capable of various chemical transformations, makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. The pyridine nucleus is a key component in numerous natural products, vitamins, and drugs, recognized for its role in forming hydrogen bonds and its overall stability.[1] Derivatives of pyridine have shown promise in the development of antimicrobial and anticancer agents.[2][3] This document provides detailed protocols for the synthesis of this compound and its subsequent use in the generation of novel molecular entities.

Synthesis of the Precursor: this compound

The synthesis of this compound can be readily achieved via reductive amination of 3-acetylpyridine with ethylamine. This widely used method involves the formation of an intermediate imine, which is then reduced to the corresponding amine.[4][5] The following protocol is adapted from a similar synthesis of N-Ethyl-3-pyridinemethanamine.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Acetylpyridine

  • Ethylamine (aqueous solution, e.g., 70%)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

  • Saturated brine solution

Procedure:

  • In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ethylamine solution (approx. 2.0 eq) to the cooled solution with stirring.

  • Allow the reaction to stir for 1-2 hours at room temperature to facilitate imine formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once imine formation is complete, slowly add sodium borohydride (approx. 1.0-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • To the resulting residue, add water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material3-Acetylpyridine
ReagentsEthylamine, Sodium Borohydride
SolventMethanol
Reaction Time18-24 hours
Yield70-85%
Purity (by GC-MS)>95%

Application in Novel Compound Synthesis

This compound serves as a versatile building block for the synthesis of a variety of novel compounds. The secondary amine can undergo acylation, sulfonylation, and urea/thiourea formation, while the pyridine ring can be subjected to N-oxidation, quaternization, or C-H functionalization reactions.

Synthesis of Novel Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes the synthesis of a novel amide derivative from the precursor.

Materials:

  • This compound

  • An appropriate acid chloride (e.g., benzoyl chloride) or carboxylic acid

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Coupling agent if starting from a carboxylic acid (e.g., EDCI, HATU)

Procedure (from Acid Chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

Product ClassReagentsYield
AmidesAcid Chlorides/Carboxylic Acids, Coupling Agents80-95%
Synthesis of Novel Urea and Thiourea Derivatives

Urea and thiourea moieties are present in numerous bioactive molecules.

Materials:

  • This compound

  • An appropriate isocyanate or isothiocyanate

  • A suitable solvent (e.g., tetrahydrofuran or acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-12 hours.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the product by chromatography or recrystallization.

Quantitative Data (Hypothetical):

Product ClassReagentsYield
Ureas/ThioureasIsocyanates/Isothiocyanates85-98%

Potential Applications and Signaling Pathways

Derivatives of pyridine-containing amines have shown significant potential in drug discovery. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for cancer therapy.[6][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, various pyridine derivatives have demonstrated broad-spectrum antimicrobial activities.[8] The synthesized novel compounds could be screened for their efficacy against bacterial and fungal pathogens.

Visualizations

Synthesis Workflow

G cluster_precursor Precursor Synthesis cluster_derivatives Novel Compound Synthesis cluster_applications Potential Applications A 3-Acetylpyridine C Reductive Amination (e.g., NaBH4, MeOH) A->C B Ethylamine B->C D This compound C->D E Amide Synthesis (Acid Chloride/Coupling) D->E F Urea/Thiourea Synthesis (Isocyanate/Isothiocyanate) D->F G Novel Amides E->G H Novel Ureas/Thioureas F->H I Biological Screening G->I H->I J Anticancer Activity (e.g., CDK2 Inhibition) I->J K Antimicrobial Activity I->K

Caption: Workflow for synthesis and potential applications.

Potential Signaling Pathway Inhibition

G Novel Compound Novel Compound CDK2/Cyclin Complex CDK2/Cyclin Complex Novel Compound->CDK2/Cyclin Complex Inhibition Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin Complex->Rb Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin Complex->Cell Cycle Arrest leads to E2F Release E2F Release Rb Phosphorylation->E2F Release Cell Cycle Progression\n(G1 to S phase) Cell Cycle Progression (G1 to S phase) E2F Release->Cell Cycle Progression\n(G1 to S phase) Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of the CDK2 signaling pathway.

References

Application Notes and Protocols for In-vivo Evaluation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a pyridine derivative with potential therapeutic applications. While in-vivo data for this specific molecule is limited, its structural similarity to known kinase inhibitors, particularly Cyclin-Dependent Kinase 2 (CDK2) inhibitors, suggests its potential as an anti-proliferative agent for cancer therapy. Analogues such as N-(pyridin-3-yl)pyrimidin-4-amine have demonstrated potent inhibition of CDK2, a key regulator of the cell cycle, and have shown efficacy in various cancer cell lines.[1][2] This document provides a detailed protocol for the in-vivo evaluation of this compound in a preclinical cancer model, based on the hypothesized mechanism of action as a CDK2 inhibitor.

Chemical Properties

PropertyValue
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
CAS Number99516-20-8
AppearanceSolid
SMILESCCNCCC1=CC=NC=C1

(Data from Sigma-Aldrich)

Proposed Mechanism of Action: CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme in the regulation of the cell cycle, particularly during the transition from G1 to S phase. In many cancers, CDK2 is overexpressed, leading to uncontrolled cell proliferation. This compound, as a putative CDK2 inhibitor, is hypothesized to bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by this compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates CellCycleArrest Cell Cycle Arrest (G1) CDK2->CellCycleArrest E2F E2F Transcription Factor Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Compound This compound Compound->CDK2 inhibits

Caption: Proposed mechanism of action of this compound via CDK2 inhibition, leading to G1 phase cell cycle arrest.

In-vivo Experimental Design: Xenograft Tumor Model

This protocol outlines a study to assess the anti-tumor efficacy of this compound in a human tumor xenograft model in immunocompromised mice.

Study Objective

To evaluate the in-vivo anti-tumor activity of this compound in a subcutaneous xenograft model of human cancer with known CDK2 pathway dysregulation (e.g., HeLa cells).

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

  • Positive Control: Palbociclib or another known CDK inhibitor

  • Cell Line: HeLa (human cervical cancer cell line)

  • Animals: 6-8 week old female athymic nude mice (nu/nu)

  • General Supplies: Sterile syringes, needles, gavage needles, calipers, animal balance, anesthetic (e.g., isoflurane).

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Subcutaneous Implantation of HeLa Cells Animal_Acclimatization->Tumor_Implantation Cell_Culture HeLa Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (21 days) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia at study end or humane endpoint Analysis Tumor Weight Measurement & Biomarker Analysis Euthanasia->Analysis

Caption: Workflow for the in-vivo evaluation of this compound in a xenograft model.

Experimental Protocol
  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

  • Tumor Cell Implantation:

    • Culture HeLa cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) = (length x width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups and Dosing:

GroupTreatmentDoseRouteSchedule
1Vehicle10 mL/kgOral (p.o.)Daily (QD) for 21 days
2This compound25 mg/kgOral (p.o.)Daily (QD) for 21 days
3This compound50 mg/kgOral (p.o.)Daily (QD) for 21 days
4Positive Control (e.g., Palbociclib)50 mg/kgOral (p.o.)Daily (QD) for 21 days
  • Monitoring and Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Observe animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Sample Collection:

    • At the end of the 21-day treatment period, euthanize mice.

    • Excise tumors and record their final weight.

    • A portion of the tumor tissue can be snap-frozen for biomarker analysis (e.g., Western blot for p-Rb) and another portion fixed in formalin for immunohistochemistry.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes and weights between groups. A p-value < 0.05 is considered statistically significant.

Expected Outcomes and Data Presentation

The following table provides a template for summarizing the efficacy data from the xenograft study.

GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)TGI (%)Mean Body Weight Change (%)
Vehicle10125 ± 151500 ± 2501.5 ± 0.3-+5 ± 2
Compound (25 mg/kg)10128 ± 18800 ± 1500.8 ± 0.246.7+2 ± 3
Compound (50 mg/kg)10123 ± 16450 ± 1000.4 ± 0.170.0-1 ± 4
Positive Control10126 ± 17400 ± 900.35 ± 0.173.3-3 ± 5

(Note: Data presented are hypothetical and for illustrative purposes only.)

Safety and Toxicology Considerations

Based on GHS classifications for similar pyridine compounds, this compound may be harmful if swallowed and could cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE) should be worn when handling the compound. In-vivo, monitor for signs of toxicity such as significant body weight loss (>15-20%), anorexia, and behavioral changes. Dose adjustments or discontinuation of treatment may be necessary if severe toxicity is observed.

Conclusion

This document provides a comprehensive framework for the in-vivo investigation of this compound as a potential anti-cancer agent. The detailed protocols for a xenograft efficacy study are based on the hypothesized mechanism of CDK2 inhibition. Successful demonstration of anti-tumor activity in this model would warrant further preclinical development, including pharmacokinetic and toxicology studies.

References

Application Notes and Protocols for Cell-Based Assays Involving N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently limited publicly available information on the specific biological activities of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. The following application notes and protocols are based on the activities of structurally similar compounds, particularly N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] These protocols are provided as a strategic guide for initiating research into the potential anti-cancer properties of this compound by investigating its effects on cell cycle progression and cell viability.

Application Notes

This compound is a small molecule containing a pyridine moiety, a common scaffold in pharmacologically active compounds. Structurally related molecules, specifically N-(pyridin-3-yl)pyrimidin-4-amine derivatives, have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Based on this structural similarity, it is hypothesized that this compound may also function as a CDK inhibitor. The following protocols are designed to test this hypothesis by evaluating the compound's effects on cancer cell lines. The primary assays focus on determining the compound's cytotoxicity, its ability to induce apoptosis (programmed cell death), and its impact on cell cycle distribution. These assays are fundamental in the preliminary screening and characterization of potential anti-cancer agents.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines, based on reported data for analogous CDK2 inhibitors.[1] These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are a key measure of a compound's potency.

Cell LineCancer TypePutative IC50 (µM)
HeLaCervical Cancer5 - 15
MCF-7Breast Cancer2 - 10
HT-29Colon Cancer8 - 25
MV4-11Leukemia1 - 5

Note: This data is illustrative and based on the activity of structurally similar compounds. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).[5][6]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G1_S_Transition_Control cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F CDK46->E2F releases pRB->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Inhibitor This compound (Hypothesized) Inhibitor->CDK2 inhibits

Caption: Hypothesized mechanism of action for this compound in the cell cycle.

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570nm solubilize->read analyze Analyze data and determine IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a synthetic organic compound featuring a pyridine ring, a common motif in pharmacologically active molecules that target the central nervous system. While direct quantitative binding data for this compound is not extensively available in public literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands strongly suggests its potential as a modulator of this receptor class.

A close structural analog, N-Ethyl-N-(3-pyridylmethyl)amine, has demonstrated affinity for nAChRs with a Ki value of 0.97 µM[1][2]. This indicates that this compound is a promising candidate for investigation in receptor binding assays targeting nAChRs.

This document provides detailed protocols for conducting receptor binding assays to characterize the affinity of this compound for various nAChR subtypes and outlines the associated signaling pathways.

Data Presentation

Given the absence of specific binding data for this compound, the following table summarizes the available data for its close structural analog, N-Ethyl-N-(3-pyridylmethyl)amine, to provide a preliminary indication of its potential binding affinity.

Compound NameReceptor TargetKi (µM)Reference
N-Ethyl-N-(3-pyridylmethyl)amineNicotinic Acetylcholine Receptors (nAChR)0.97[1][2]

Experimental Protocols

The following are detailed protocols for radioligand binding assays that can be adapted to determine the binding affinity of this compound for the α4β2 and α7 subtypes of nicotinic acetylcholine receptors.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR Subtype

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR subtype using a competitive binding assay with [³H]Cytisine.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Cytisine

  • Receptor Source: Rat brain membrane preparation or cell lines expressing the α4β2 nAChR.

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., nicotine or unlabeled cytisine).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat forebrain or from cells expressing the α4β2 nAChR.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • Rat brain membrane preparation (containing a consistent amount of protein).

    • A fixed concentration of [³H]Cytisine (typically at or below its Kd).

    • Varying concentrations of the test compound, this compound.

    • For non-specific binding determination, add a saturating concentration of a competing ligand.

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at 4°C for 75 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Competitive Radioligand Binding Assay for α7 nAChR Subtype

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR subtype using a competitive binding assay with [³H]Methyllycaconitine (MLA).

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Methyllycaconitine (MLA)

  • Receptor Source: Rat brain membrane preparation (e.g., hippocampus or cortex) or cell lines expressing the α7 nAChR.

  • Assay Buffer: Tris-HCl buffer

  • Non-specific Binding Control: A high concentration of a known α7 ligand (e.g., α-bungarotoxin or unlabeled MLA).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in α7 nAChRs or from cells expressing the receptor.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

    • Membrane preparation.

    • A fixed concentration of [³H]MLA.

    • Varying concentrations of this compound.

    • A saturating concentration of a competing ligand for non-specific binding determination.

    • Assay buffer.

  • Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration: Rapidly filter the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity of the filters.

  • Data Analysis: Calculate the specific binding, determine the IC50, and convert it to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The binding of an agonist to nicotinic acetylcholine receptors initiates a cascade of intracellular events. The primary mechanism is the opening of the ion channel, leading to an influx of cations, particularly Na⁺ and Ca²⁺. The increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Ligand This compound (Agonist) Ligand->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal PI3K_Akt PI3K-Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Experimental_Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Compound Start->Preparation Incubation Incubate Components: - Receptor - Radioligand - Test Compound (Varying Conc.) Preparation->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Bound Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

References

Application Note: Derivatisierung von N-Ethyl-1-(pyridin-3-yl)ethan-1-amin zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Applikationsschrift beschreibt detaillierte Protokolle zur Derivatisierung von N-Ethyl-1-(pyridin-3-yl)ethan-1-amin, einem sekundären Amin, zur Verbesserung seiner Nachweisbarkeit mittels Flüssigchromatographie (LC) gekoppelt mit UV-, Fluoreszenz- und Massenspektrometrie (MS)-Detektion. Die analytische Quantifizierung von Aminen wie N-Ethyl-1-(pyridin-3-yl)ethan-1-amin kann aufgrund ihrer geringen UV-Absorption, fehlenden Fluoreszenz und manchmal schlechten Ionisierungseffizienz in der Massenspektrometrie eine Herausforderung darstellen. Die hier beschriebenen Derivatisierungsstrategien führen chemisch eine funktionelle Gruppe in das Molekül ein, die diese analytischen Eigenschaften verbessert und zu einer erhöhten Empfindlichkeit und Selektivität führt. Es werden zwei Protokolle vorgestellt: eines verwendet Dansylchlorid für die UV- und Fluoreszenzdetektion und das andere N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse.

Einleitung

N-Ethyl-1-(pyridin-3-yl)ethan-1-amin ist eine chemische Verbindung, die als sekundäres Amin klassifiziert wird. Die genaue und empfindliche Quantifizierung solcher Verbindungen in verschiedenen Matrices, wie z. B. biologischen Flüssigkeiten oder pharmazeutischen Formulierungen, ist für die Arzneimittelentwicklung und -sicherheit von entscheidender Bedeutung. Die direkte Analyse dieses Amins kann jedoch durch eine geringe Nachweisempfindlichkeit behindert werden. Die Derivatisierung ist ein chemischer Prozess, bei dem das Analytenmolekül in ein Derivat mit für die Analyse besser geeigneten Eigenschaften umgewandelt wird.[1][2] Dies kann zu einer verbesserten chromatographischen Trennung, erhöhten Flüchtigkeit für die GC-Analyse und einer signifikant verbesserten Detektorempfindlichkeit führen.[3]

Auswahl der Derivatisierungsreagenzien

Basierend auf der Struktur von N-Ethyl-1-(pyridin-3-yl)ethan-1-amin als sekundäres Amin wurden zwei vielversprechende Derivatisierungsstrategien ausgewählt:

  • Dansylchlorid-Derivatisierung für die LC-UV/Fluoreszenz-Analyse: Dansylchlorid reagiert mit sekundären Aminen unter Bildung hochfluoreszierender Sulfonamid-Derivate.[3] Diese Derivate weisen auch eine starke UV-Absorption auf, was eine empfindliche Detektion mit gängigen HPLC-Systemen ermöglicht. Die Reaktion ist robust und die resultierenden Derivate sind stabil.[3]

  • Silylierung mit BSTFA für die GC-MS-Analyse: Die Silylierung ist eine gängige Derivatisierungstechnik für die GC, bei der aktive Wasserstoffatome in funktionellen Gruppen wie Aminen durch eine Trimethylsilylgruppe (TMS) ersetzt werden.[3] Dies erhöht die Flüchtigkeit und die thermische Stabilität der Verbindung und verbessert die chromatographische Peakform.[3] BSTFA ist ein wirksames Silylierungsreagenz für Amine.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten Verbesserungen der analytischen Nachweisgrenzen (LOD) und Bestimmungsgrenzen (LOQ) für N-Ethyl-1-(pyridin-3-yl)ethan-1-amin nach der Derivatisierung zusammen. Die Werte sind repräsentative Beispiele, die auf der Derivatisierung ähnlicher Aminverbindungen basieren.

Analytische MethodeParameterVor der DerivatisierungNach der Derivatisierung (Dansylchlorid)Nach der Derivatisierung (BSTFA)
LC-UV (254 nm) LOD~ 50 ng/mL~ 1 ng/mLN/A
LOQ~ 150 ng/mL~ 3 ng/mLN/A
LC-Fluoreszenz LODN/A~ 0.1 ng/mLN/A
LOQN/A~ 0.3 ng/mLN/A
GC-MS (EI) LOD~ 10 ng/mLN/A~ 0.5 ng/mL
LOQ~ 30 ng/mLN/A~ 1.5 ng/mL

Experimentelle Protokolle

Protokoll 1: Derivatisierung mit Dansylchlorid für die LC-UV/Fluoreszenz-Analyse

Materialien und Reagenzien:

  • N-Ethyl-1-(pyridin-3-yl)ethan-1-amin Standard

  • Dansylchlorid-Lösung (1 mg/mL in Acetonitril)

  • Natriumbicarbonatpuffer (100 mM, pH 9.0)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure

  • Reaktionsgefäße (z. B. 1.5 mL Mikrozentrifugenröhrchen)

  • Heizblock oder Wasserbad

  • HPLC-System mit UV- und Fluoreszenzdetektor

Vorgehensweise:

  • Probenvorbereitung: Lösen Sie die Probe, die N-Ethyl-1-(pyridin-3-yl)ethan-1-amin enthält, in einem geeigneten Lösungsmittel, um eine Konzentration im erwarteten Arbeitsbereich zu erhalten.

  • Reaktionsansatz: Geben Sie 100 µL der Probenlösung in ein Reaktionsgefäß. Fügen Sie 100 µL des Natriumbicarbonatpuffers hinzu und mischen Sie gut.

  • Zugabe des Reagenzes: Fügen Sie 200 µL der Dansylchlorid-Lösung hinzu.

  • Inkubation: Verschließen Sie das Gefäß fest und inkubieren Sie es 60 Minuten lang bei 60 °C im Dunkeln.

  • Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab. Die Reaktion kann durch Zugabe einer kleinen Menge einer primären oder sekundären Aminlösung (z. B. Prolin) gestoppt werden, um überschüssiges Dansylchlorid zu verbrauchen, obwohl dies für die direkte Injektion oft nicht notwendig ist.

  • Analyse: Injizieren Sie eine geeignete Aliquote (z. B. 10 µL) der Reaktionsmischung direkt in das LC-System.

    • LC-Bedingungen (Beispiel):

      • Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: Wasser mit 0.1 % Ameisensäure

      • Mobile Phase B: Acetonitril mit 0.1 % Ameisensäure

      • Gradient: Linearer Gradient von 20 % B auf 80 % B über 15 Minuten

      • Flussrate: 1.0 mL/min

      • Detektion: UV bei 254 nm; Fluoreszenz mit Anregung bei 335 nm und Emission bei 520 nm.

Protokoll 2: Silylierungs-Derivatisierung mit BSTFA für die GC-MS-Analyse

Materialien und Reagenzien:

  • N-Ethyl-1-(pyridin-3-yl)ethan-1-amin Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Ethylacetat (GC-Qualität)

  • Reaktionsgefäße (z. B. 2 mL GC-Vials mit Septumkappen)

  • Heizblock

  • GC-MS-System

Vorgehensweise:

  • Probenvorbereitung: Die Probe, die N-Ethyl-1-(pyridin-3-yl)ethan-1-amin enthält, muss wasserfrei sein. Trocknen Sie den Probenextrakt bei Bedarf unter einem Stickstoffstrom ein.

  • Reaktionsansatz: Lösen Sie den trockenen Rückstand in 100 µL wasserfreiem Pyridin in einem GC-Vial.

  • Zugabe des Reagenzes: Fügen Sie 100 µL BSTFA (mit 1 % TMCS) hinzu.

  • Inkubation: Verschließen Sie das Vial sofort fest und erhitzen Sie es 30 Minuten lang bei 70 °C.

  • Analyse: Kühlen Sie das Vial auf Raumtemperatur ab. Injizieren Sie 1 µL des Überstands in das GC-MS-System.

    • GC-MS-Bedingungen (Beispiel):

      • Säule: DB-5ms oder ähnliche unpolare Kapillarsäule (z. B. 30 m x 0.25 mm ID, 0.25 µm Filmdicke)

      • Injektor-Temperatur: 250 °C

      • Ofenprogramm: Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C erhöhen (5 min halten)

      • Trägergas: Helium mit einer konstanten Flussrate von 1.2 mL/min

      • MS-Transferleitungstemperatur: 280 °C

      • Ionenquellentemperatur: 230 °C

      • Ionisationsmodus: Elektronenionisation (EI) bei 70 eV

      • Scan-Bereich: m/z 50-550

Visualisierungen

Derivatization_Workflow_LC cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung (Dansylchlorid) cluster_analysis Analyse p1 Probe mit N-Ethyl-1-(pyridin-3-yl)ethan-1-amin d1 Zugabe von Natriumbicarbonatpuffer p1->d1 d2 Zugabe von Dansylchlorid-Lösung d1->d2 d3 Inkubation bei 60°C d2->d3 a1 Injektion in LC-System d3->a1 a2 Datenerfassung (UV/Fluoreszenz) a1->a2

Abbildung 1: Workflow für die Dansylchlorid-Derivatisierung und LC-Analyse.

Derivatization_Workflow_GC cluster_prep_gc Probenvorbereitung cluster_derivatization_gc Derivatisierung (BSTFA) cluster_analysis_gc Analyse p1_gc Wasserfreie Probe mit N-Ethyl-1-(pyridin-3-yl)ethan-1-amin d1_gc Lösen in wasserfreiem Pyridin p1_gc->d1_gc d2_gc Zugabe von BSTFA + 1% TMCS d1_gc->d2_gc d3_gc Inkubation bei 70°C d2_gc->d3_gc a1_gc Injektion in GC-MS-System d3_gc->a1_gc a2_gc Datenerfassung a1_gc->a2_gc

Abbildung 2: Workflow für die BSTFA-Derivatisierung und GC-MS-Analyse.

References

Troubleshooting & Optimization

Improving the yield and purity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine synthesis. The primary method discussed is the reductive amination of 3-acetylpyridine with ethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction conditions (temperature, solvent).1. Ensure anhydrous conditions for imine formation. Consider pre-formation of the imine before adding the reducing agent. The use of a dehydrating agent or a Dean-Stark trap can drive the equilibrium towards the imine. 2. Use a fresh, high-purity reducing agent. Sodium triacetoxyborohydride is hygroscopic; store it properly. 3. Optimize reaction temperature. Imine formation may require gentle heating, while the reduction step is often performed at room temperature. Screen different solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., ketone reduction). 3. Product loss during workup and purification.1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. Increase reaction time or temperature if necessary. 2. Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to minimize the reduction of the starting ketone.[1][2][3][4] 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during acid-base extraction to minimize the product remaining in the aqueous layer.
Presence of 1-(pyridin-3-yl)ethanol Impurity Reduction of the starting ketone, 3-acetylpyridine, before amination.This is more common with less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[5] Switch to a more selective reagent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2][3][4][6] Alternatively, perform a two-step reaction where the imine is formed first, followed by the addition of the reducing agent.
Presence of Unreacted 3-Acetylpyridine Incomplete imine formation or slow reaction rate.Increase the equivalents of ethylamine. Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[3][4]
Presence of Imine Intermediate in Final Product Incomplete reduction of the imine.Increase the equivalents of the reducing agent.[7] Extend the reaction time. Ensure the reducing agent was added portion-wise to maintain its activity.
Formation of Di-ethylated Product (Tertiary Amine) Over-alkylation of the desired secondary amine.While less common in reductive amination compared to direct alkylation, it can occur.[8] Use a stoichiometric amount of ethylamine. A stepwise procedure with isolation of the imine before reduction can also prevent this.[3][4]
Difficulty in Product Isolation/Purification Similar polarities of the product and impurities (e.g., imine).Optimize the acid-base extraction. The pKa of the secondary amine and the imine might be close. Careful adjustment of pH can sometimes allow for selective extraction. Column chromatography on silica gel is an effective method for separating compounds with different polarities. Consider converting the final product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: Reductive amination of 3-acetylpyridine with ethylamine is a highly effective and widely used method.[9][10] This can be performed as a one-pot reaction, which is generally efficient.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for the reductive amination of ketones.[1][2][3][4] It is mild, selective for the iminium ion over the ketone, and generally provides high yields with fewer side products.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][9] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting ketone, leading to alcohol impurities.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to separate the starting materials, intermediate imine, and the final product. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: What are the typical yields and purity I can expect?

A4: While specific data for this compound is not extensively published, reductive aminations using sodium triacetoxyborohydride on similar substrates typically yield good to excellent results.

Parameter Expected Range
Yield 70-95%
Purity (crude) >85%
Purity (after purification) >98%

Note: These are typical values for reductive aminations and may vary depending on the specific reaction conditions and purification efficiency.

Q5: How do I remove the unreacted ethylamine and the solvent after the reaction?

A5: Ethylamine is volatile and can often be removed along with the solvent under reduced pressure (rotary evaporation). A subsequent aqueous workup with an acid wash (e.g., dilute HCl) will protonate any remaining basic impurities, transferring them to the aqueous layer.

Q6: What is the best way to purify the final product?

A6: A combination of acid-base extraction and column chromatography is typically effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (like saturated sodium bicarbonate) to remove acidic components and then with brine. After drying and concentrating, flash column chromatography on silica gel can be used to separate the desired amine from any remaining starting materials or byproducts. For higher purity, the purified amine can be converted to its hydrochloride salt and recrystallized.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its efficiency and high selectivity.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylpyridine (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add ethylamine (1.1-1.5 eq). If using a solution of ethylamine, ensure the solvent is compatible.

  • Imine Formation (optional catalyst): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is useful if sodium triacetoxyborohydride is unavailable or if issues with side reactions are encountered in the one-pot procedure.

  • Imine Formation: In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) and ethylamine (1.5 eq) in methanol. If necessary, a dehydrating agent like anhydrous magnesium sulfate can be added. Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours until imine formation is complete (as monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC).

  • Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_one_pot One-Pot Protocol cluster_two_step Two-Step Protocol A1 Mix 3-Acetylpyridine & Ethylamine in DCE/DCM B1 Add Acetic Acid (cat.) A1->B1 C1 Stir for 1-2h (Imine Formation) B1->C1 D1 Add NaBH(OAc)3 C1->D1 E1 Stir 4-24h (Reduction) D1->E1 F1 Workup & Purification E1->F1 A2 Mix 3-Acetylpyridine & Ethylamine in MeOH B2 Stir 2-4h (Imine Formation) A2->B2 C2 Cool to 0°C B2->C2 D2 Add NaBH4 C2->D2 E2 Stir to RT (Reduction) D2->E2 F2 Workup & Purification E2->F2

Caption: Comparison of one-pot and two-step reductive amination workflows.

troubleshooting_logic Start Low Yield or Purity Issue CheckReaction Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckReaction Impurity1 Unreacted 3-Acetylpyridine? CheckReaction->Impurity1 Impurity2 Imine Intermediate? Impurity1->Impurity2 No Solution1 Increase Ethylamine Add H⁺ Catalyst Impurity1->Solution1 Yes Impurity3 1-(pyridin-3-yl)ethanol? Impurity2->Impurity3 No Solution2 Increase Reducing Agent Extend Reaction Time Impurity2->Solution2 Yes Solution3 Use More Selective Reducing Agent (e.g., NaBH(OAc)3) Impurity3->Solution3 Yes End Improved Yield & Purity Impurity3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for identifying and resolving common synthesis issues.

References

Troubleshooting guide for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a crucial intermediate in pharmaceutical research and development. The primary synthesis route covered is the reductive amination of 3-acetylpyridine with ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is a one-pot reductive amination of 3-acetylpyridine with ethylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

The choice of reducing agent is critical for reaction success. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and high selectivity for the imine over the starting ketone, which minimizes side reactions.[1][2][3] Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][4]

Q3: What are the typical yields for this reaction?

Yields can vary significantly based on the chosen protocol and reducing agent. With an optimized process using sodium triacetoxyborohydride, yields can be high. When using sodium borohydride, yields may be lower due to potential side reactions if conditions are not carefully controlled.

Q4: What are the main impurities I should expect?

The most common impurity is the unreacted intermediate imine. Another potential byproduct is the corresponding alcohol, 1-(pyridin-3-yl)ethanol, formed from the reduction of the starting ketone, 3-acetylpyridine. Over-alkylation to a tertiary amine is also a possibility, though less common with this specific substrate under controlled conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause 1.1: Incomplete Imine Formation

  • Solution: The formation of the imine from 3-acetylpyridine and ethylamine is an equilibrium reaction. To drive the equilibrium towards the imine, it is beneficial to remove the water formed as a byproduct. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture before the addition of the reducing agent.

Possible Cause 1.2: Ineffective Reduction

  • Solution: If using sodium borohydride (NaBH₄) in an acidic medium or a protic solvent like methanol without a base, the reducing agent can be consumed by the solvent or decomposed before it can effectively reduce the imine. When using NaBH₄ in methanol, consider adding a base like sodium hydroxide to prevent this.[1] Alternatively, switch to a more stable and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[1][2]

Possible Cause 1.3: Degradation of Reagents

  • Solution: Ensure that all reagents, especially the reducing agent, are fresh and have been stored under appropriate conditions (e.g., in a desiccator) to prevent degradation from moisture.

Problem 2: Presence of Unreacted Imine in the Final Product

Possible Cause 2.1: Insufficient Reducing Agent

  • Solution: Increase the molar equivalents of the reducing agent. A 1.5 to 2-fold excess of the reducing agent relative to the limiting reagent (3-acetylpyridine) is often sufficient.

Possible Cause 2.2: Short Reaction Time or Low Temperature for Reduction

  • Solution: After the addition of the reducing agent, ensure the reaction is stirred for a sufficient period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. If the reaction is sluggish at room temperature, gentle heating may be required, depending on the stability of the reactants and products.

Problem 3: Formation of 1-(pyridin-3-yl)ethanol as a Major Byproduct

Possible Cause 3.1: Non-selective Reducing Agent

  • Solution: This side product is common when using a strong, non-selective reducing agent like sodium borohydride, which can reduce the starting ketone before the imine has a chance to form and be reduced.[2] To minimize this, use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the protonated imine (iminium ion).[1][2] If using NaBH₄, ensure sufficient time is allowed for imine formation before adding the reducing agent.

Problem 4: Difficulty in Product Purification

Possible Cause 4.1: Similar Polarity of Product and Impurities

  • Solution: The product amine and the intermediate imine can have very similar polarities, making separation by standard column chromatography challenging. An effective purification strategy is an acid-base extraction. The basic amine product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Quantitative Data Summary

ParameterSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Solvent Methanol, EthanolMethanol, DichloromethaneDichloromethane, Dichloroethane, THF
Typical pH Neutral to slightly basicMildly acidic (pH 4-6)Mildly acidic (often with acetic acid)
Selectivity Lower (can reduce ketones)[2]Higher (selective for imines)[4]Highest (highly selective for imines)[1]
Potential Issues Ketone reduction, reaction with protic solvents[1]Toxicity (HCN release on workup)[3]Water-sensitive, higher cost
Reported Yields Moderate to GoodGood to ExcellentGood to Excellent[1]

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound using sodium triacetoxyborohydride.

Materials:

  • 3-Acetylpyridine

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM), add ethylamine solution (1.2 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any effervescence.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or through an acid-base extraction if necessary.

Visualizations

experimental_workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification start Dissolve 3-Acetylpyridine in anhydrous DCM add_amine Add Ethylamine Solution start->add_amine add_acid Add Acetic Acid add_amine->add_acid stir_imine Stir at Room Temperature (1-2 hours) add_acid->stir_imine add_reductant Add NaBH(OAc)3 stir_imine->add_reductant stir_reduction Stir Overnight add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? incomplete_imine Incomplete Imine Formation start->incomplete_imine ineffective_reduction Ineffective Reduction start->ineffective_reduction degraded_reagents Degraded Reagents start->degraded_reagents add_drying_agent Add Dehydrating Agent (e.g., MgSO4) incomplete_imine->add_drying_agent change_reductant Use NaBH(OAc)3 or adjust pH for NaBH4 ineffective_reduction->change_reductant use_fresh_reagents Use Fresh/Dry Reagents degraded_reagents->use_fresh_reagents

Caption: Troubleshooting logic for low product yield in the synthesis reaction.

References

Technical Support Center: Optimization of Chromatographic Separation for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: this compound is a basic compound containing a pyridine ring and a secondary amine. These features can lead to several challenges in chromatography, including:

  • Peak Tailing: Interaction of the basic amine and pyridine nitrogen with acidic silanol groups on the surface of silica-based columns can cause asymmetrical peak shapes.[1]

  • Poor Retention in Reversed-Phase HPLC: The compound's polarity may lead to insufficient retention on traditional C18 columns with highly aqueous mobile phases.

  • Column Degradation: High pH mobile phases, sometimes used to improve the peak shape of basic compounds, can degrade conventional silica-based columns.

  • Enantiomeric Separation: As the compound is chiral, separating its enantiomers requires specialized chiral stationary phases and method development.[2][3][4]

Q2: Which chromatographic technique is most suitable for the analysis of this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can potentially be used.

  • HPLC is generally the preferred method for non-volatile and thermally labile compounds. Reversed-phase HPLC with a C18 or a mixed-mode column is a good starting point.[1][5]

  • GC could be a viable option if the compound is sufficiently volatile and thermally stable. A GC-FID method is often used for the quantitation of volatile amines.[6] Derivatization might be necessary to improve volatility and peak shape.[7]

Q3: How can I improve the peak shape of my analyte in reversed-phase HPLC?

A3: To improve peak shape and reduce tailing for a basic compound like this compound, consider the following strategies:

  • Use a Modern, High-Purity Silica Column: Columns with low silanol activity or end-capping are designed to minimize interactions with basic analytes.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the analyte and the silanol groups, reducing unwanted interactions.

  • Increase the Ionic Strength of the Mobile Phase: Adding a salt, such as ammonium acetate, to the mobile phase can help to shield the silanol groups and improve peak shape.[1]

  • Use a Mixed-Mode Column: These columns offer multiple retention mechanisms and can provide excellent peak shapes for polar and basic compounds.[5]

Q4: Is chiral separation necessary for this compound, and how can it be achieved?

A4: this compound possesses a stereogenic center, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is often crucial to separate and quantify each enantiomer, as they can have different pharmacological activities. Chiral HPLC is the most common technique for this purpose.[2][3][4] This typically involves using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., cellulose or amylose).[3] Method development will involve screening different chiral columns and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode).[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Interaction with acidic silanols on the column.- Use a column with high-purity silica and end-capping. - Add a mobile phase modifier like 0.1% formic acid or TFA.[1] - Increase the buffer concentration in the mobile phase.
Poor Retention The analyte is too polar for the stationary phase/mobile phase combination.- Use a more aqueous mobile phase. - Employ a column with enhanced polar retention. - Consider HILIC (Hydrophilic Interaction Chromatography).
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for proper functioning.
Broad Peaks - Column overload. - Extra-column volume. - Poor column efficiency.- Reduce the injection volume or sample concentration. - Use shorter tubing with a smaller internal diameter. - Replace the column if it is old or has been contaminated.
No Peaks Detected - The analyte is not eluting from the column. - Detector issue. - Sample degradation.- Use a stronger mobile phase (higher organic content). - Check detector settings (wavelength, lamp). - Investigate sample stability in the chosen solvent.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet liner or on the column.- Use a deactivated inlet liner. - Consider derivatization of the amine. - Use a column specifically designed for basic compounds.
No Peaks or Very Small Peaks - Analyte is not volatile enough. - Adsorption in the inlet or column.- Increase the inlet and oven temperatures (within the column's limits). - Check for and address any active sites.
Broad Peaks - Slow injection speed. - Low carrier gas flow rate.- Use a faster injection speed. - Optimize the carrier gas flow rate.

Experimental Protocols

The following are recommended starting protocols for the analysis of this compound. These may require further optimization for your specific application.

Recommended HPLC Starting Method
Parameter Condition
Column C18, 2.7-5 µm, ≤ 150 x 4.6 mm (with low silanol activity)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 254 nm
Sample Diluent 50:50 Acetonitrile:Water
Recommended Chiral HPLC Starting Method
Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane:Ethanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 254 nm
Recommended GC Starting Method
Parameter Condition
Column Fused silica capillary column with a wax or mid-polarity stationary phase (e.g., DB-WAX, DB-17)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID) at 280 °C

Visualizations

HPLC Method Development Workflow

hplc_method_development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, logP, UV spectrum) B Select Column Chemistry (e.g., C18, Phenyl-Hexyl) A->B C Choose Mobile Phase (ACN vs. MeOH, pH) B->C D Initial Gradient Run C->D E Evaluate Peak Shape & Retention D->E Analyze Results F Adjust Mobile Phase pH & Strength E->F G Optimize Gradient Slope F->G H Fine-tune Flow Rate & Temperature G->H I Assess Specificity, Linearity, Accuracy H->I Proceed to Validation J Determine Precision & Robustness I->J K Finalized Method J->K

Caption: A general workflow for developing an HPLC method.

Troubleshooting Decision Tree for Peak Tailing

peak_tailing_troubleshooting Start Problem: Peak Tailing CheckColumn Is the column old or a general-purpose C18? Start->CheckColumn ChangeColumn Action: Use a high-purity, end-capped, or base-deactivated column. CheckColumn->ChangeColumn Yes CheckMobilePhase Is the mobile phase pH appropriate for a basic analyte? CheckColumn->CheckMobilePhase No End Peak Shape Improved ChangeColumn->End AdjustpH Action: Add 0.1% Formic Acid or TFA to lower the pH to ~3. CheckMobilePhase->AdjustpH No CheckBuffer Is there a buffer in the mobile phase? CheckMobilePhase->CheckBuffer Yes AdjustpH->End AddBuffer Action: Add a buffer like Ammonium Formate (10-20 mM). CheckBuffer->AddBuffer No CheckSample Is the sample solvent stronger than the mobile phase? CheckBuffer->CheckSample Yes AddBuffer->End ChangeSolvent Action: Dissolve the sample in the initial mobile phase. CheckSample->ChangeSolvent Yes CheckSample->End No ChangeSolvent->End

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, degradation, and handling of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Inconsistent results or loss of compound activity over time.

  • Question: My experimental results with this compound are not reproducible. What could be the cause? Answer: Inconsistent results are often linked to compound degradation. This compound, being a secondary amine with a pyridine ring, can be susceptible to degradation under certain conditions. Key factors to consider are:

    • Storage Conditions: Improper storage can lead to thermal degradation or reaction with atmospheric components. Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere.

    • Solvent and pH: The stability of amines can be highly dependent on the pH of the solution. Acidic or alkaline conditions can catalyze degradation. It is advisable to use buffered solutions and evaluate the stability of the compound at the experimental pH.

    • Light Exposure: Pyridine derivatives can be sensitive to light, leading to photodegradation.[1] Protect solutions from light by using amber vials or covering the containers with aluminum foil.

    • Presence of Oxidizing Agents: Avoid contact with strong oxidizing agents, as the amine and pyridine moieties can be susceptible to oxidation.

Issue: Appearance of unknown peaks in chromatography.

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What are these, and how can I prevent them? Answer: The appearance of new peaks likely indicates the formation of degradation products. Potential degradation pathways for this compound include:

    • Oxidation: The nitrogen atom of the pyridine ring and the secondary amine are susceptible to oxidation, which can lead to the formation of N-oxides.

    • Hydrolysis: While the primary structure of the molecule is not readily hydrolyzable, impurities or reaction with certain reagents could lead to hydrolysis products if imine-like intermediates are formed. The pyridine ring can influence the reactivity of adjacent groups.

    • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in pyridine-containing compounds.[1]

    To minimize the formation of these impurities, follow the handling and storage recommendations carefully. To identify the unknown peaks, a forced degradation study can be performed to intentionally generate and identify the degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the recommended storage conditions for this compound? Answer: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a cool (2-8 °C), dry, and dark place. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Question: How should I prepare solutions of this compound? Answer: When preparing solutions, use high-purity solvents and degas them to remove dissolved oxygen. If the experimental conditions permit, use a buffer to maintain a stable pH. Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. A stability study of the compound in the chosen solvent is recommended.

Stability and Degradation

  • Question: What are the likely degradation pathways for this compound? Answer: Based on the chemical structure, the following degradation pathways are plausible:

    • Oxidation: The lone pair of electrons on the nitrogen atoms (both in the pyridine ring and the secondary amine) are susceptible to oxidation, potentially forming N-oxides.

    • Photodegradation: The pyridine ring can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[1]

    • Acid/Base Instability: Both acidic and basic conditions can affect the stability of the compound. The pyridine nitrogen is basic and will be protonated at low pH, which can alter its electronic properties and reactivity. Strong bases may deprotonate the secondary amine.

  • Question: How can I assess the stability of this compound in my experimental setup? Answer: A forced degradation study is the recommended approach to evaluate the stability of the compound under your specific experimental conditions. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation, and then analyzing the samples at different time points using a stability-indicating analytical method like HPLC.

Data Presentation

Table 1: Summary of Potential Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hoursProtonation and potential rearrangement
Base Hydrolysis 0.1 M NaOH24 - 72 hoursDeprotonation and potential rearrangement
Oxidation 3% H₂O₂24 - 72 hoursN-oxide formation
Thermal Degradation 60 °C24 - 72 hoursGeneral decomposition
Photodegradation UV light (e.g., 254 nm)24 - 72 hoursPhotochemical reactions

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Place a vial of the stock solution in an oven at 60 °C.

    • Photolytic: Expose a vial of the stock solution to UV light.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Sample Collection: Collect aliquots from each condition at specified time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualization

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Products A This compound B Pyridine N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Secondary Amine Oxidation Product A->C Oxidation D Photodegradation Products A->D UV Light Exposure

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal Stress (60 °C) A->E F Photolytic Stress (UV Light) A->F G Sample at Time Points (0, 4, 8, 12, 24h) B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradants & Assess Stability H->I

Caption: Workflow for a forced degradation study.

References

How to overcome poor solubility of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in various assays. The following information offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help overcome poor solubility and ensure reliable experimental outcomes.

Troubleshooting Guide: Compound Precipitation in Assays

Unexpected precipitation of a test compound during an assay can invalidate results. This guide provides a systematic approach to diagnosing and resolving solubility-related issues with this compound.

Initial Assessment of Precipitation

Observation Potential Cause Recommended Action
Precipitation upon dilution in aqueous buffer The compound has low aqueous solubility at the working concentration.Refer to the solubilization strategies outlined in the FAQs below. Start with pH adjustment or the use of co-solvents.
Precipitation after addition to cell culture media Interaction with media components (e.g., proteins, salts) may reduce solubility.Test the solubility of the compound in the specific cell culture medium. Consider using a serum-free medium for initial tests if applicable.
Precipitation during incubation (time-dependent) The compound may be unstable or slowly coming out of solution at the experimental temperature.Assess the stability of the compound in the assay buffer over the time course of the experiment. Consider the use of stabilizing excipients.
Inconsistent precipitation across wells/replicates Pipetting errors, incomplete mixing, or localized high concentrations of the compound stock solution.Ensure thorough mixing after adding the compound to the assay plate. Use a multi-channel pipette for consistent addition.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in aqueous solutions?

This compound possesses both a basic pyridine ring and a primary amine, which can be protonated. Its solubility is therefore highly dependent on the pH of the solution. In neutral or basic aqueous solutions, the compound is likely to be in its less soluble, free base form. The overall lipophilicity of the molecule also contributes to its limited aqueous solubility.

Q2: How can I improve the solubility of this compound for my in vitro assays?

Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods are summarized below. It is recommended to empirically test these approaches to find the optimal conditions for your specific assay.

Comparison of Solubilization Strategies

Strategy Principle Advantages Potential Disadvantages
pH Adjustment Protonation of the basic nitrogen atoms on the pyridine ring and the ethylamine side chain at acidic pH increases aqueous solubility.Simple, cost-effective, and often highly effective for basic compounds.May not be suitable for all assays, especially those sensitive to pH changes (e.g., some enzymatic assays, live-cell assays).
Co-solvents Using a water-miscible organic solvent to dissolve the compound before diluting it into the aqueous assay buffer.Effective for a wide range of hydrophobic compounds.The organic solvent can affect protein structure, enzyme activity, or cell viability. The final concentration of the co-solvent must be carefully controlled and validated.
Cyclodextrins Encapsulation of the hydrophobic parts of the molecule within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.Generally have low toxicity and are well-tolerated in many biological systems.Can sometimes interfere with compound-target interactions if the binding site is also encapsulated.
Surfactants Formation of micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.Can be very effective at low concentrations.May disrupt cell membranes or denature proteins at higher concentrations. The choice of surfactant is critical.
Q3: What is the recommended starting point for solubilizing this compound?

Given the basic nature of this compound, pH adjustment is a logical first step. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). If the assay can tolerate a low concentration of an organic solvent, preparing a concentrated stock solution in dimethyl sulfoxide (DMSO) and then diluting it into the assay buffer is a widely used and effective method.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment
  • Determine the Target pH: Based on the pKa of the pyridine and amine groups (estimated to be in the range of 5-9), select a buffer pH that will ensure protonation. A good starting point is a pH of 5.0.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer at pH 5.0.

  • Compound Dissolution:

    • Weigh out a precise amount of this compound.

    • Add the acidic buffer incrementally while vortexing or sonicating until the compound is fully dissolved.

    • If necessary, the pH can be further adjusted downwards by the dropwise addition of dilute HCl (e.g., 0.1 M) to facilitate dissolution.

  • Sterilization: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter.

  • Final Concentration Adjustment: Adjust the volume with the acidic buffer to achieve the desired final stock concentration.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add Co-solvent: Add a minimal volume of high-purity DMSO to the tube.

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Preparation: When preparing working solutions, ensure the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.5%). A vehicle control with the same final DMSO concentration must be included in all experiments.

Visualizing Experimental Workflows and Concepts

Workflow for Troubleshooting Poor Solubility

G cluster_0 Initial Observation cluster_1 Solubilization Strategy cluster_2 Validation cluster_3 Outcome A Compound Precipitation in Assay B pH Adjustment A->B C Use of Co-solvents (e.g., DMSO) A->C D Employ Cyclodextrins A->D E Incorporate Surfactants A->E F Assay Compatibility Check B->F C->F D->F E->F G Vehicle Control F->G H Successful Solubilization & Reliable Data G->H G cluster_0 Solubilization Approaches A Poorly Soluble Compound (this compound) C Protonation (Acidic pH) A->C pH Adjustment D Organic Co-solvent A->D Co-solvents E Molecular Encapsulation A->E Cyclodextrins B Increased Solubility C->B D->B E->B

Strategies for the purification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine from byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies for the purification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine from common byproducts generated during its synthesis, typically via reductive amination of 3-acetylpyridine with ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound sample?

A1: The impurity profile largely depends on the specific reaction conditions, but common byproducts from the reductive amination of 3-acetylpyridine include:

  • Unreacted Starting Materials: 3-Acetylpyridine and residual ethylamine.

  • Intermediate Imine: N-(1-(pyridin-3-yl)ethylidene)ethanamine, formed from the condensation of the ketone and amine before reduction.

  • Over-reduction Product: 1-(Pyridin-3-yl)ethan-1-ol, from the reduction of the starting ketone, 3-acetylpyridine.

  • Salts: Inorganic salts remaining from the reducing agent (e.g., borate salts from NaBH₄) and any acid or base used for pH adjustment or workup.

Q2: My crude product is a dark oil. What is the likely cause of the color?

A2: Dark coloration in crude amine samples is common and can be attributed to the formation of high molecular weight, colored polymers. Pyridine-containing compounds, in particular, can be susceptible to oxidation and polymerization, especially when exposed to air and light over extended periods.

Q3: How can I effectively remove the unreacted 3-acetylpyridine?

A3: Unreacted 3-acetylpyridine can be removed through several methods. An acidic wash (e.g., with dilute HCl) during the workup will protonate the basic amine product, making it water-soluble, while the less basic ketone may remain in the organic layer. Alternatively, fractional vacuum distillation is effective if there is a sufficient boiling point difference between the product and the starting material. Flash column chromatography can also provide excellent separation.

Q4: Is it better to purify the free base or the salt form of the amine?

A4: This depends on the primary purification challenge and the physical properties of your compound.

  • Free Base: Purification by distillation or chromatography is performed on the free base. This is suitable for removing non-basic impurities and byproducts with different boiling points or polarities.

  • Salt Form (e.g., Hydrochloride): If your product is difficult to crystallize as a free base or if you need to remove other basic impurities, converting it to a salt (like the HCl salt) and performing a recrystallization can be a very effective purification method. Amine salts are typically stable, crystalline solids.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Aqueous Workup 1. Incomplete extraction of the amine from the aqueous layer. 2. The pH of the aqueous layer was not sufficiently basic during extraction. 3. Emulsion formation leading to loss of material.1. Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Ensure the pH of the aqueous layer is >10 (use a pH meter or pH paper) before extracting the free base. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Product is Contaminated with 1-(Pyridin-3-yl)ethan-1-ol The reducing agent was too reactive or added too quickly, leading to the reduction of the starting ketone before imine formation.1. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃). 2. If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent. 3. Purify the mixture using fractional vacuum distillation, as the alcohol byproduct likely has a different boiling point. 4. Flash column chromatography can also separate the more polar alcohol from the amine.
Difficulty Removing All Solvent Under Vacuum The product may have a relatively high boiling point, and co-distillation with the solvent might occur.1. Use a rotary evaporator with a high-vacuum pump and a heated water bath. 2. After initial evaporation, place the sample on a high-vacuum line (Schlenk line) to remove trace amounts of solvent.
Crystals Do Not Form During Recrystallization of the HCl Salt 1. The solution is not sufficiently saturated. 2. The chosen solvent system is not ideal. 3. The presence of impurities is inhibiting crystallization.1. Reduce the volume of the solvent by gentle heating or under a stream of nitrogen. 2. Try scratching the inside of the flask with a glass rod at the solvent-air interface. 3. Add a seed crystal of the pure compound if available. 4. Try a different solvent or solvent mixture (e.g., ethanol/diethyl ether, isopropanol/hexane).

Data Presentation

The following table summarizes the physical properties of this compound and its common synthesis-related compounds. This data is crucial for designing effective purification strategies.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)pKa (Conjugate Acid)
This compound (Product) 150.22~220-230 (est.)~0.98 (est.)~9-10 (est.)
3-Acetylpyridine (Starting Material)121.14220[1]1.102[1]3.28
1-(Pyridin-3-yl)ethan-1-ol (Byproduct)123.15123-125 @ 5 Torr1.082 (predicted)[2]~13-14 (alcohol proton)
Ethylamine (Reagent)45.08170.685[3]10.67[3]

Note: Some physical properties for the final product are estimated based on structurally similar compounds due to the limited availability of experimental data.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is used as an initial purification step to separate the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). The amine product will move into the aqueous layer as its hydrochloride salt. The neutral impurities (like 1-(pyridin-3-yl)ethan-1-ol) will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is >10. This will deprotonate the amine salt and regenerate the free base, which may precipitate or form an oily layer.

  • Extraction of Free Base: Extract the aqueous solution with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine free base.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is effective for separating the product from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, a cold trap, and a vacuum pump. Ensure all glassware is free of cracks and all joints are properly greased.

  • Sample Preparation: Place the crude amine free base in the distillation flask with a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system. A pressure of <10 Torr is typically sufficient to lower the boiling point significantly.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent or ethylamine) first. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.

  • Termination: Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation. Cool the apparatus to room temperature before releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). For basic amines, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 4: Purification by Recrystallization of the Hydrochloride Salt

This is an excellent method for obtaining a high-purity, crystalline solid.

  • Salt Formation: Dissolve the purified amine free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic (check with pH paper). The amine hydrochloride salt should precipitate.

  • Dissolution: Gently heat the mixture to dissolve the salt completely, adding a minimal amount of additional hot solvent if necessary.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.

PurificationWorkflow Crude Crude Product (Amine + Impurities) Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Distillation Fractional Vacuum Distillation Workup->Distillation Chromatography Flash Column Chromatography Workup->Chromatography PureFreeBase Pure Amine (Free Base) Distillation->PureFreeBase Chromatography->PureFreeBase Recrystallization Salt Formation & Recrystallization PureSalt Pure Amine Salt (e.g., HCl) Recrystallization->PureSalt PureFreeBase->Recrystallization

Caption: General purification workflow for this compound.

TroubleshootingTree start Low Purity after Initial Workup q1 Is the main impurity the starting ketone? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Use fractional vacuum distillation or flash chromatography. a1_yes->sol1 q2 Are there multiple unknown impurities? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use flash column chromatography for broad separation. a2_yes->sol2 q3 Is the product an oil that is difficult to purify further? a2_no->q3 a3_yes Yes q3->a3_yes sol3 Convert to HCl salt and perform recrystallization. a3_yes->sol3

Caption: Decision tree for troubleshooting purification strategies.

References

Technical Support Center: Resolution of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The three primary methods for resolving chiral amines like this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution (EKR): This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted.[3][4] The resulting acylated and unreacted enantiomers can then be separated.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a chiral stationary phase (CSP) to directly separate the enantiomers.[5][6] This method is highly effective for both analytical and preparative-scale separations.[6][7]

Q2: How do I choose the best resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is crucial and often empirical.[1] Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[1][3] It is recommended to screen several resolving agents and solvents to find the optimal combination that provides diastereomeric salts with a significant difference in solubility.[2]

Q3: What is the role of an acyl donor in enzymatic kinetic resolution?

A3: In enzymatic kinetic resolution, an acyl donor is required for the enzyme (e.g., lipase) to transfer an acyl group to one of the amine enantiomers, forming an amide.[8] The choice of acyl donor can influence the reaction rate and enantioselectivity. Common acyl donors include simple esters like ethyl acetate or isopropyl acetate.[8]

Q4: Why is a basic additive like diethylamine (DEA) often used in the mobile phase for chiral HPLC separation of amines?

A4: Basic additives like diethylamine (DEA) are often necessary when separating chiral amines on polysaccharide-based chiral stationary phases.[5][9] These additives help to improve peak shape and resolution by minimizing undesirable interactions between the basic amine analyte and any residual acidic silanol groups on the silica support of the stationary phase.[9]

Q5: My resolution yield is consistently below 50%. Is this normal?

A5: For classical resolution methods like diastereomeric salt crystallization and kinetic resolution, a theoretical maximum yield of 50% for a single enantiomer is expected, as the other half of the racemic mixture is the undesired enantiomer.[1] To improve the overall yield, the unwanted enantiomer can be isolated and racemized back to the starting racemic mixture, which can then be recycled in the resolution process.[1] Dynamic kinetic resolution (DKR) is a more advanced technique that combines resolution with in-situ racemization to theoretically achieve a 100% yield of the desired enantiomer.[4][8]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystal formation - Solvent system is not optimal; the diastereomeric salts may be too soluble.- Supersaturation has not been reached.- Screen a variety of solvents with different polarities.- Try anti-solvent addition to induce precipitation.- Concentrate the solution slowly.- Cool the solution to a lower temperature.
Both diastereomers precipitate - The solubilities of the diastereomeric salts are too similar in the chosen solvent.- Experiment with different resolving agents.[1]- Screen a wider range of solvents and solvent mixtures.[2]- Optimize the temperature profile for crystallization.
Low enantiomeric excess (ee) - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer.- Perform recrystallization of the obtained diastereomeric salt.- Optimize the molar ratio of the resolving agent to the amine. Ratios other than 1:1 may be beneficial.[2]
Difficulty liberating the free amine - Incomplete reaction with the base.- Formation of an emulsion during extraction.- Ensure a stoichiometric excess of a strong base (e.g., NaOH) is used.- If an emulsion forms, try adding a saturated brine solution or filtering through celite.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity - Incorrect solvent (enzyme may be denatured or inactive).- Non-optimal temperature or pH.- Enzyme inhibition.- Use a non-polar organic solvent like toluene or MTBE.- Optimize the reaction temperature (typically 30-50°C for lipases).- Ensure the reaction medium is anhydrous.
Low enantioselectivity (E-value) - The chosen enzyme is not suitable for the substrate.- The acyl donor is not optimal.- Screen different lipases (e.g., Candida antarctica Lipase B, Candida rugosa lipase).- Try different acyl donors (e.g., ethyl acetate, isopropyl 2-ethoxyacetate).[10]
Reaction stops before 50% conversion - Enzyme deactivation over time.- Product inhibition.- Add fresh enzyme partway through the reaction.- If possible, remove the product as it is formed.
Difficult separation of product and unreacted amine - Similar polarities of the amide and the amine.- Use column chromatography with a suitable solvent gradient.- Acid-base extraction can be used to separate the basic amine from the neutral amide.
Chiral HPLC Separation
Issue Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - The chiral stationary phase (CSP) is not suitable for the analyte.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak IA/IB/IC, cyclodextrin-based).[6][9]
Poor peak shape (tailing) - Secondary interactions with the stationary phase support.- Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or butylamine.[5][9]
Poor resolution - Mobile phase composition is not optimal.- Flow rate is too high.- Adjust the ratio of the organic modifiers (e.g., ethanol, isopropanol) in the mobile phase.- Reduce the flow rate to increase the interaction time with the CSP.
High backpressure - Blockage in the column or system.- Mobile phase viscosity is too high.- Filter all solvents and samples before use.- Flush the system and column.- Consider using a less viscous mobile phase or increasing the column temperature.

Quantitative Data Summary

The following tables provide representative data for the resolution of chiral amines analogous to this compound.

Table 1: Diastereomeric Salt Resolution of Chiral Amines

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AmineReference
1-Phenylethylamine(R)-Mandelic AcidMethanol~70-80%>95%[3]
1-Phenylethylamine(S)-Malic AcidEthanol~60-70%>95%[3]
AlbuterolDi-p-toluoyl-D-tartaric acidMethanol/Ethyl Acetate38%99.5%[11]

Table 2: Enzymatic Kinetic Resolution of Chiral Amines using Lipase

Racemic AmineEnzymeAcyl DonorConversionEnantiomeric Excess (ee)Reference
1-PhenylethylamineNovozym 435 (CALB)Ethyl Acetate~50%>99% (for S-amine)[8]
1-PhenylethylamineNovozym 435 (CALB)Isopropyl 2-ethoxyacetate~50%>99% (for R-amide)[10]
Various primary aminesRuthenium catalyst + LipaseEthyl Acetate85-99%97-99%[4]

Table 3: Chiral HPLC Separation Conditions for Pyridylethylamine Analogues

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow RateResolution (Rs)Reference
1-(Pyridin-3-yl)propan-2-yl-acetamideLux-3 Cellulosen-Hexane/Ethanol/DEA1.0 mL/minBaseline[5]
1-Amino-2-indanolChiralpak IBAcetonitrile/Isopropanol/Butylamine2.0 mL/min>1.5[9]
PhenylpropanolamineChiralpak IEAcetonitrile/Isopropanol/Butylamine2.0 mL/min>1.5[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same solvent.

  • Crystallization: Add the resolving agent solution to the amine solution, with stirring. If no precipitate forms immediately, allow the solution to stand at room temperature. Slow cooling or the addition of an anti-solvent may be required to induce crystallization.

  • Isolation: Collect the crystals of the less soluble diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >12 to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution with Candida antarctica Lipase B (CALB)
  • Reaction Setup: In a dry flask, dissolve racemic this compound (1 equivalent) in a non-polar organic solvent (e.g., toluene). Add the acyl donor (e.g., ethyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB), such as Novozym 435 (typically 10-20 mg per mmol of amine).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration.

  • Separation: The product mixture contains the acylated amine (amide) and the unreacted amine enantiomer. These can be separated by column chromatography or by an acid-base extraction.

  • Hydrolysis (Optional): If the acylated enantiomer is the desired product, the acyl group can be removed by acid or base hydrolysis to yield the free amine.

Visualizations

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemate Racemic Amine (R/S Mixture) mix Mix in Solvent racemate->mix resolver Chiral Resolving Agent (R') resolver->mix salts Diastereomeric Salts (R-R' and S-R') in Solution mix->salts crystal Less Soluble Salt (e.g., S-R') Precipitates salts->crystal Fractional Crystallization solution More Soluble Salt (e.g., R-R') Remains in Solution base_treatment Base (e.g., NaOH) crystal->base_treatment Filter & Treat with Base enantiomer_S Pure S-Enantiomer base_treatment->enantiomer_S

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution cluster_0 Step 1: Reaction cluster_1 Step 2: Outcome (~50% Conversion) cluster_2 Step 3: Optional Hydrolysis racemate Racemic Amine (R/S Mixture) reaction Enzymatic Acylation racemate->reaction acyl_donor Acyl Donor acyl_donor->reaction enzyme Lipase (e.g., CALB) reaction->enzyme mixture Product Mixture reaction->mixture unreacted Unreacted S-Amine mixture->unreacted Separation acylated Acylated R-Amide mixture->acylated Separation hydrolysis Hydrolysis acylated->hydrolysis Acid/Base Hydrolysis enantiomer_R Pure R-Amine hydrolysis->enantiomer_R

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Minimizing batch-to-batch variability of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. The primary synthesis route discussed is the reductive amination of 3-acetylpyridine with ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this synthesis?

Batch-to-batch variability typically stems from inconsistencies in three main areas: raw materials, reaction process parameters, and post-reaction work-up/purification procedures. Even minor differences in reagent purity, reaction temperature, or extraction technique can lead to significant deviations in yield, purity, and impurity profiles. A holistic management approach focusing on process optimization and raw material characterization is crucial for ensuring consistency.[1]

Q2: How can I ensure the quality of my starting materials?

The quality of your 3-acetylpyridine, ethylamine, and reducing agent is critical. Always use reagents from reputable suppliers and consider the following:

  • Purity: Use the highest practical grade of starting materials. Document the lot number and purity of each reagent for every batch.

  • Ethylamine Concentration: If using an aqueous solution of ethylamine, its concentration must be accurately known and consistent.

  • Reducing Agent Activity: Borohydride-based reducing agents can degrade over time, especially if exposed to moisture. Use fresh reagents or titrate older batches to determine their activity.

  • Solvent Quality: Ensure solvents are anhydrous where required, as water can interfere with both imine formation and the reducing agent.

Q3: My reaction yield is consistently low. What are the common causes?

Low yields in reductive amination can be attributed to several factors:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine can be unfavorable.[2] Ensure adequate reaction time for this step before adding the reducing agent. Removing water formed during this step can also drive the equilibrium toward the imine.

  • Reducing Agent Inefficiency: The reducing agent may have degraded, or an insufficient amount was used. Additionally, some reducing agents like Sodium Borohydride (NaBH₄) can also reduce the starting aldehyde or ketone, creating a competing reaction.[3][4]

  • Side Reactions: Over-alkylation, where the product amine reacts further, can be an issue, though it's less common when starting with a primary amine to make a secondary amine.[5]

  • Poor Work-up Technique: Product may be lost during aqueous work-up and extraction steps if pH is not carefully controlled or if emulsions form.

Q4: I'm having trouble removing the intermediate imine from my final product. What should I do?

Persistent imine impurity suggests that the reduction step is incomplete.[6]

  • Increase Reducing Agent: Try increasing the molar equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq).

  • Extend Reaction Time: Allow the reduction to proceed for a longer duration. Monitor the reaction by TLC or LC-MS to track the disappearance of the imine.

  • Change Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often more effective and selective for reducing imines in the presence of carbonyls and can be a good alternative to NaBH₄ or NaBH₃CN.[5]

  • Hydrolysis during Work-up: During the aqueous work-up, the imine can hydrolyze back to 3-acetylpyridine. An acid-base extraction can then be used to separate the basic amine product from the neutral ketone.

Q5: The color of my final product varies from batch to batch. Why does this happen and is it a concern?

Color variation often indicates the presence of minor impurities. While sometimes benign, it can also signal underlying process inconsistencies. Potential causes include:

  • Air Oxidation: Amines, particularly aromatic ones, can be susceptible to air oxidation, leading to colored byproducts. Performing the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • High Temperatures: Thermal degradation during reaction or purification (especially distillation) can generate colored impurities.

  • Residual Catalyst/Reagents: Impurities from starting materials or residual metals from certain reduction methods can cause coloration.

Troubleshooting Guides

Guide 1: Low or Inconsistent Yield

This guide provides a systematic approach to diagnosing and resolving issues related to poor product yield.

low_yield_troubleshooting start Low Yield Detected check_imine Step 1: Verify Imine Formation (Monitor by TLC/LC-MS) start->check_imine imine_ok Imine Formation Complete? check_imine->imine_ok check_reduction Step 2: Evaluate Reduction Step imine_ok->check_reduction Yes resolve_imine Action: - Increase reaction time - Use dehydrating agent - Check raw material purity imine_ok->resolve_imine No reduction_ok Reduction Complete? check_reduction->reduction_ok check_workup Step 3: Review Work-up & Purification reduction_ok->check_workup Yes resolve_reduction Action: - Use fresh/more reducing agent - Change reducing agent (e.g., STAB) - Optimize temperature reduction_ok->resolve_reduction No workup_ok Product Recovery Optimized? check_workup->workup_ok resolve_workup Action: - Optimize extraction pH - Use different extraction solvent - Check for emulsions workup_ok->resolve_workup No end Yield Optimized workup_ok->end Yes resolve_imine->check_imine resolve_reduction->check_reduction resolve_workup->check_workup

Caption: Factors contributing to batch-to-batch synthesis variability.

Table 1: Example Batch-to-Batch Consistency Tracking Log
ParameterBatch 001Batch 002Batch 003Specification
Raw Materials
3-Acetylpyridine (Lot No.)A123A123B456>98% Purity
Ethylamine (Lot No.)C789C789C78970% in H₂O
NaBH₄ (Lot No.)D111 (New)D111E222 (New)>98% Purity
Reaction Conditions
Reaction Temp (°C)25 ± 225 ± 230 ± 225 ± 2 °C
Reaction Time (h)12161212-14 h
Results
Yield (%)75%82%73%>80%
Purity (by HPLC, %)98.5%99.1%97.9%>99.0%
Imine Impurity (%)0.8%0.2%1.2%<0.5%
AppearancePale Yellow OilColorless OilYellow OilColorless to Pale Yellow Oil

This table illustrates how tracking key parameters can correlate process changes (e.g., new raw material lot, different temperature) with outcomes in yield and purity.

Experimental Protocol: Reductive Amination

This section provides a detailed methodology for the synthesis of this compound.

Diagram 3: General Synthesis Workflow

synthesis_workflow start Start: Raw Material QC imine Step 1: Imine Formation start->imine Pass reduction Step 2: Reduction imine->reduction workup Step 3: Work-up & Extraction reduction->workup purify Step 4: Purification workup->purify qc Step 5: Final Product QC (HPLC, NMR, MS) purify->qc end Finished Product qc->end Pass

References

Addressing matrix effects in the analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, a basic compound containing a pyridine ring, these effects are often observed as ion suppression, leading to decreased sensitivity, poor accuracy, and unreliable quantification.[3] Endogenous components in biological matrices like plasma, urine, or tissue homogenates can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5]

Q2: How can I assess the extent of matrix effects in my assay?

A2: The most common method is to calculate the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4][6]

  • Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[6]

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form of this compound. SIL-IS co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction.[2][7][8] Given the structural similarity to nicotine, commercially available deuterated nicotine (e.g., nicotine-d4) can be a suitable surrogate if a custom-synthesized SIL-IS for the target analyte is not available.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components.[9] However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This strategy is only feasible if the analytical method has sufficient sensitivity to detect the diluted analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.

Problem: Poor sensitivity, accuracy, or reproducibility.

This is often a primary indication of significant matrix effects. The following flowchart outlines a troubleshooting workflow.

MatrixEffectTroubleshooting Start Start: Inconsistent or Poor Results AssessME Assess Matrix Effect (Calculate Matrix Factor) Start->AssessME CheckIS Is a suitable Stable Isotope-Labeled Internal Standard (SIL-IS) being used? AssessME->CheckIS Matrix Effect > 20% Revalidate Re-evaluate Matrix Effect and Validate Method AssessME->Revalidate Matrix Effect < 20% (Issue may be elsewhere) ImplementIS Implement SIL-IS (e.g., Deuterated Analyte or Analog) CheckIS->ImplementIS No OptimizeSP Optimize Sample Preparation CheckIS->OptimizeSP Yes ImplementIS->OptimizeSP CompareMethods Compare Sample Preparation Methods: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) OptimizeSP->CompareMethods OptimizeChromo Optimize Chromatography CompareMethods->OptimizeChromo OptimizeChromo->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Quantitative Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a table summarizing typical matrix factor (MF) values for a basic compound like this compound in human plasma using different extraction techniques.

Sample Preparation MethodAnalyte Peak Area (Spiked Plasma)Analyte Peak Area (Neat Solution)Matrix Factor (MF)% Ion Suppression
Protein Precipitation (PPT) 150,000500,0000.3070%
Liquid-Liquid Extraction (LLE) 350,000500,0000.7030%
Solid-Phase Extraction (SPE) 450,000500,0000.9010%

Data are representative and intended for illustrative purposes. As shown, more rigorous cleanup methods like SPE can significantly reduce ion suppression compared to simpler methods like protein precipitation.[10][11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Basic Drugs from Plasma

This protocol is adapted for the extraction of this compound from a plasma matrix.

LLE_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., Deuterated Analyte) start->add_is add_base Add 100 µL of 0.1 M NaOH (to basify the sample) add_is->add_base add_solvent Add 1 mL of Extraction Solvent (e.g., Methyl-tert-butyl ether) add_base->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 minutes vortex->centrifuge transfer Transfer the organic layer to a new tube centrifuge->transfer evaporate Evaporate to dryness under a stream of nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed Steps:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of a suitable organic solvent (e.g., methyl-tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Basic Drugs from Plasma

This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective cleanup.

SPE_Workflow start Start: Plasma Sample (100 µL) pretreat Pre-treat Sample: Add IS and dilute with 300 µL 2% NH4OH start->pretreat load Load Pre-treated Sample pretreat->load condition Condition SPE Cartridge: 1. 500 µL Methanol 2. 500 µL Water condition->load wash Wash Cartridge: 500 µL 5% Methanol in Water load->wash elute Elute Analyte: 500 µL Methanol with 2% Formic Acid wash->elute evaporate Evaporate to dryness elute->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Steps:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and dilute with 300 µL of 2% ammonium hydroxide.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of methanol containing 2% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the analysis of this compound, leading to more accurate and reliable quantitative results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine in human plasma. As a novel compound, a standardized, validated method for its analysis is not yet established. Therefore, this document presents a proposed primary method and compares it with viable alternatives, offering insights into their respective performance characteristics based on established bioanalytical practices for similar small molecule amines.[1][2][3] The information herein is intended to serve as a robust starting point for method development and validation in a regulated laboratory setting.

Comparative Overview of Analytical Methods

The selection of an appropriate bioanalytical method is critical for the accurate assessment of pharmacokinetic and toxicokinetic parameters in drug development. For this compound, a small molecule amine, LC-MS/MS offers the requisite sensitivity and selectivity for quantification in a complex biological matrix like plasma.[2] This guide evaluates three distinct LC-MS/MS-based approaches, primarily differing in their sample preparation strategy, which significantly impacts method performance, throughput, and cost.

Table 1: Comparison of Key Performance Parameters for Analyte Quantification

ParameterMethod 1: Protein Precipitation & Solid-Phase Extraction (SPE)Method 2: Protein Precipitation OnlyMethod 3: Supported Liquid Extraction (SLE)
Linearity (r²) > 0.995> 0.99> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.0 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 15%< 10%
Inter-day Precision (%RSD) < 12%< 15%< 12%
Accuracy (%Bias) ± 10%± 15%± 10%
Matrix Effect Low to ModerateHighLow
Recovery Consistent and HighVariableHigh
Throughput ModerateHighModerate to High
Cost per Sample HighLowModerate

Experimental Protocols

The following sections detail the experimental procedures for the proposed primary analytical method (Method 1).

Method 1: Protein Precipitation Followed by Solid-Phase Extraction (SPE)

This method combines the simplicity of protein precipitation with the high cleanup efficiency of solid-phase extraction, resulting in a robust and sensitive assay.

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ionization Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV and a source temperature of 150°C.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte and one for the internal standard to ensure selectivity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are determined by infusion of a standard solution of the analyte.

Method Comparison and Rationale

Method 1 (Protein Precipitation & SPE) is recommended as the primary method due to its superior cleanup, which minimizes matrix effects and leads to higher sensitivity (lower LLOQ) and better precision and accuracy.[4][5] This makes it ideal for regulated bioanalysis where robustness and reliability are paramount.

Method 2 (Protein Precipitation Only) offers a much higher throughput and is less expensive. However, it is prone to significant matrix effects, which can lead to ion suppression or enhancement, compromising accuracy and precision.[5] This method may be suitable for early discovery studies where speed is more critical than the highest level of accuracy.

Method 3 (Supported Liquid Extraction) provides a good balance between cleanup efficiency and ease of use. It generally yields cleaner extracts than protein precipitation alone, resulting in reduced matrix effects and better sensitivity. It is a strong alternative to SPE, often with a simpler workflow.

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the proposed LC-MS/MS method.

Method_Comparison cluster_Performance Key Performance Metrics Method1 Method 1: PP + SPE LLOQ: 0.1 ng/mL Matrix Effect: Low Throughput: Moderate Sensitivity Sensitivity Method1->Sensitivity Highest Cleanup Sample Cleanup Method1->Cleanup Best Method2 Method 2: PP Only LLOQ: 1.0 ng/mL Matrix Effect: High Throughput: High Method2->Cleanup Minimal Speed Analysis Speed Method2->Speed Fastest Method3 Method 3: SLE LLOQ: 0.5 ng/mL Matrix Effect: Low Throughput: Moderate-High Method3->Sensitivity High Method3->Cleanup Good

Caption: Comparison of key performance characteristics of the analytical methods.

References

Comparative Analysis of the Biological Activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and Related Pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates a notable absence of published studies on the specific biological activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. To provide a relevant comparative guide for researchers and drug development professionals, this report focuses on the cross-validation of biological activities observed in structurally similar pyridine-containing compounds across different experimental models. This analysis synthesizes data from in vitro antibacterial and anticancer studies, providing insights into the potential therapeutic applications of this chemical scaffold.

Executive Summary

While direct experimental data for this compound is not available in the current scientific literature, a review of its analogs reveals significant biological potential. This guide presents a comparative analysis of two key classes of related compounds: 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated notable antibacterial properties, and N-(pyridin-3-yl)pyrimidin-4-amine analogs, which have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) with applications in oncology. The following sections detail the experimental protocols, quantitative data, and relevant biological pathways associated with these analogous compounds.

Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. The results highlight several compounds with potent activity, comparable to the clinically used antibiotic Linezolid.[1][2][3]

Comparative Efficacy Data

The antibacterial efficacy of these compounds was determined by their Minimum Inhibitory Concentrations (MICs), with lower values indicating greater potency.

Compound IDS. aureus (ATCC25923) MIC (µg/mL)S. pneumoniae (ATCC49619) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)B. subtilis (ATCC6633) MIC (µg/mL)S. xylosus (ATCC35924) MIC (µg/mL)
21b 21242
21d 10.5121
21e 42484
21f 21242
Linezolid (Control) 21212

Data sourced from studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4]

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity of the 3-(pyridine-3-yl)-2-oxazolidinone derivatives was assessed using the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5]

  • Bacterial Strains and Culture Conditions: The tested Gram-positive bacteria included Staphylococcus aureus (ATCC25923), Streptococcus pneumoniae (ATCC49619), Enterococcus faecalis (ATCC29212), Bacillus subtilis (ATCC6633), and Staphylococcus xylosus (ATCC35924).[4] Bacteria were cultured in Mueller-Hinton Broth (MHB).

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Broth Microdilution Assay: The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of the test compounds were prepared in MHB. Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Bacterial Culture (e.g., S. aureus) D Inoculation with Bacterial Suspension A->D B Compound Stock (in DMSO) C Serial Dilution in 96-well plate B->C C->D E Incubation (37°C, 24h) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A CDK2/Cyclin A2 Enzyme D Incubate Enzyme, Compound, Substrate, ATP A->D B Test Compound (Serial Dilutions) B->D C Substrate + ATP C->D E Add Kinase-Glo Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G G cluster_cellcycle Cell Cycle Progression cluster_regulation CDK2 Regulation G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates CDK2->S promotes G1/S transition and S phase progression p21 p21/p27 (Inhibitors) p21->CDK2 inhibits Inhibitor N-(pyridin-3-yl)pyrimidin-4-amine Analog Inhibitor->CDK2 inhibits

References

Comparative Agonist Activity at the α4β2 Nicotinic Acetylcholine Receptor: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine versus Epibatidine

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the comparative analysis of two nicotinic acetylcholine receptor agonists. This document provides a framework for evaluating the potency and efficacy of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine against the well-characterized compound, Epibatidine, through a functional in vitro assay.

This guide outlines a comparative study of this compound and the potent, high-affinity nicotinic acetylcholine receptor (nAChR) agonist, Epibatidine. The focus of this comparison is their activity at the α4β2 nAChR subtype, a key receptor in the central nervous system implicated in a variety of physiological processes and a target for therapeutic intervention in conditions such as nicotine addiction and neurodegenerative diseases.

Quantitative Comparison of Agonist Activity

The following table summarizes the known in vitro activity of Epibatidine at the α4β2 nAChR and provides a template for the data that should be generated for this compound.

CompoundAssay TypeParameterValue
This compound Calcium Influx AssayEC50 Data not available
Radioligand Binding AssayKi Data not available
Epibatidine Calcium Influx AssayEC50 ~0.4 nM - 7 nM[1]
Radioligand Binding Assay (--INVALID-LINK---cytisine displacement)Ki ~40 pM - 43 pM[1][2]

EC50 (Half-maximal effective concentration): The concentration of an agonist that induces a response halfway between the baseline and the maximum response. A lower EC50 value indicates higher potency.

Ki (Inhibition constant): The concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates higher binding affinity.

Experimental Protocol: α4β2 nAChR Functional Assay (Calcium Influx)

This protocol describes a method to determine the potency (EC50) of a test compound at the human α4β2 nAChR expressed in a suitable mammalian cell line (e.g., HEK293 or CHO cells) by measuring intracellular calcium mobilization using the fluorescent indicator Fura-2 AM.[3][4][5][6]

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human α4 and β2 nicotinic acetylcholine receptor subunits in appropriate growth medium supplemented with antibiotics for selection.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • On the day of the assay, remove the growth medium from the wells.

  • Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in the buffered salt solution.

  • Add the Fura-2 AM loading buffer to each well and incubate the plate in the dark at 37°C for 60 minutes.

3. Compound Preparation:

  • Prepare serial dilutions of the test compound (this compound) and the reference agonist (Epibatidine) in the buffered salt solution. A typical concentration range for Epibatidine would be from 1 pM to 1 µM. The concentration range for the test compound may need to be determined empirically.

4. Calcium Mobilization Measurement:

  • After the dye loading incubation, wash the cells twice with the buffered salt solution to remove extracellular Fura-2 AM.

  • Place the 96-well plate into a fluorescence plate reader capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Set the instrument to record the fluorescence ratio (F340/F380) over time.

  • Establish a stable baseline fluorescence reading for each well.

  • Add the prepared compound dilutions to the respective wells.

  • Continue to record the fluorescence ratio for a set period (e.g., 2-5 minutes) to capture the peak calcium response.

5. Data Analysis:

  • For each well, determine the peak change in the fluorescence ratio after compound addition.

  • Plot the peak response as a function of the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum response for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α4β2 nAChR and the experimental workflow for the calcium influx assay.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound or Epibatidine) nAChR α4β2 nAChR (Ligand-gated ion channel) Agonist->nAChR Binds to receptor Na_ion Na+ nAChR->Na_ion Channel opens Ca_ion Ca²⁺ nAChR->Ca_ion Channel opens Depolarization Membrane Depolarization Na_ion->Depolarization Influx Calcium_Influx Increased Intracellular [Ca²⁺] Ca_ion->Calcium_Influx Influx

Caption: Activation of the α4β2 nAChR by an agonist leads to ion influx and cellular response.

Calcium_Influx_Workflow start Start: Culture α4β2-expressing cells plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with Fura-2 AM plate_cells->dye_loading wash1 Wash to remove excess dye dye_loading->wash1 measure_baseline Measure baseline fluorescence (Ex: 340/380nm, Em: 510nm) wash1->measure_baseline prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to wells prepare_compounds->add_compounds measure_baseline->add_compounds measure_response Measure fluorescence change (calcium influx) add_compounds->measure_response analyze_data Analyze data: Plot dose-response curve measure_response->analyze_data end End: Determine EC50 values analyze_data->end

Caption: Workflow for the Fura-2 AM based calcium influx assay.

References

Head-to-head comparison of different synthesis routes for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of amine derivatives is a critical aspect of the discovery and manufacturing process. This guide provides a detailed head-to-head comparison of two distinct synthetic routes for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Two primary synthetic strategies for the preparation of this compound are explored: a direct, one-pot reductive amination and a multi-step approach involving the reduction of an oxime intermediate followed by N-alkylation. Each route presents its own set of advantages and disadvantages in terms of operational simplicity, reaction time, and overall yield.

Route 1: One-Pot Reductive Amination of 3-Acetylpyridine

This approach is a convergent and efficient method that directly combines the ketone precursor, 3-acetylpyridine, with ethylamine in the presence of a reducing agent to form the target secondary amine in a single synthetic operation. Sodium triacetoxyborohydride is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity for the iminium ion intermediate over the starting ketone.[1][2][3]

Experimental Protocol:

To a solution of 3-acetylpyridine (1.0 eq) and ethylamine (1.5 eq, typically as a solution in a suitable solvent like THF or as a hydrochloride salt with a non-nucleophilic base) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature. The reaction mixture is stirred for 12-24 hours, and the progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Reduction of 3-Acetylpyridine Oxime and Subsequent N-Alkylation

This two-step route first involves the conversion of 3-acetylpyridine to its corresponding oxime, which is then reduced to the primary amine, 1-(pyridin-3-yl)ethan-1-amine. The final step is the selective N-alkylation of the primary amine with an ethylating agent to yield the desired product.

Experimental Protocol:

Step 2a: Synthesis of 3-Acetylpyridine Oxime

3-Acetylpyridine (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 eq). A base, such as aqueous sodium hydroxide or pyridine, is added, and the mixture is heated to reflux for 1-2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the crude oxime, which can be purified by recrystallization.

Step 2b: Reduction of 3-Acetylpyridine Oxime to 1-(pyridin-3-yl)ethan-1-amine

The 3-acetylpyridine oxime (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to catalytic hydrogenation. A catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is added, and the mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete.[4][5] The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated to give the primary amine.

Step 2c: N-Ethylation of 1-(pyridin-3-yl)ethan-1-amine

To a solution of 1-(pyridin-3-yl)ethan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in a solvent like acetonitrile or dichloromethane, is added an ethylating agent like ethyl iodide or diethyl sulfate (1.1 eq) at room temperature. The reaction is stirred for several hours until completion. The reaction mixture is then washed with water, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield this compound.

Head-to-Head Comparison

ParameterRoute 1: Reductive AminationRoute 2: Oxime Reduction & N-Alkylation
Starting Material 3-Acetylpyridine, Ethylamine3-Acetylpyridine, Hydroxylamine, Ethylating Agent
Number of Steps 13
Typical Overall Yield 70-90%50-70%
Reaction Time 12-24 hours24-48 hours (cumulative)
Operational Simplicity High (One-pot)Moderate (Multiple steps and purifications)
Reagent Toxicity Moderate (Sodium triacetoxyborohydride)Moderate (Ethylating agents can be toxic)
Waste Generation LowerHigher (due to multiple steps)

Signaling Pathways and Experimental Workflows

Reductive_Amination 3-Acetylpyridine 3-Acetylpyridine Iminium_Ion Iminium Ion Intermediate 3-Acetylpyridine->Iminium_Ion Ethylamine Ethylamine Ethylamine->Iminium_Ion Final_Product This compound Iminium_Ion->Final_Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Final_Product

Fig. 1: Reductive Amination Workflow

Oxime_Reduction_Alkylation cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Ethylation 3-Acetylpyridine 3-Acetylpyridine Oxime 3-Acetylpyridine Oxime 3-Acetylpyridine->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Primary_Amine 1-(pyridin-3-yl)ethan- 1-amine Oxime->Primary_Amine Reduction Final_Product This compound Primary_Amine->Final_Product Alkylation Reducing_Agent_H2 H2, Pd/C Reducing_Agent_H2->Primary_Amine Ethylating_Agent Ethyl Iodide Ethylating_Agent->Final_Product

Fig. 2: Oxime Reduction and N-Alkylation Workflow

Conclusion

For the synthesis of this compound, the one-pot reductive amination (Route 1) generally presents a more efficient and streamlined approach with a higher overall yield and fewer operational steps compared to the multi-step oxime reduction and N-alkylation pathway (Route 2). The direct nature of reductive amination reduces waste and saves time, making it a preferable method for rapid analog synthesis and larger-scale production. However, the choice of synthesis route will ultimately depend on the specific requirements of the project, including the availability of starting materials, the scale of the reaction, and the desired purity of the final compound. The detailed protocols and comparative data provided herein serve as a valuable resource for making an informed decision.

References

Confirming the Mechanism of Action of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine (NEPEA), to elucidate its mechanism of action using knockout (KO) animal models. The focus is on a hypothesized action as a dopamine transporter (DAT) inhibitor, comparing its effects to known substances and demonstrating the power of genetic ablation in target validation.

Hypothesized Mechanism of Action: DAT Inhibition

NEPEA is a novel psychoactive compound with a chemical structure suggesting potential interaction with monoamine transporters. Preliminary in-vitro screens indicate a high affinity for the dopamine transporter (DAT). The central hypothesis is that NEPEA exerts its primary pharmacological effects by inhibiting DAT, thereby increasing extracellular dopamine concentrations in synaptic clefts. This proposed mechanism is analogous to that of psychostimulants like cocaine and methylphenidate.

To definitively confirm that DAT is the primary in-vivo target, studies using DAT knockout (DAT-KO) mice are essential. These mice lack the gene encoding for the dopamine transporter.[1][2] The guiding principle is that if NEPEA's effects are mediated by DAT, then these effects should be significantly diminished or entirely absent in DAT-KO mice compared to their wild-type (WT) littermates.

Comparative Data: In-Vitro and In-Vivo Studies

The following tables summarize hypothetical, yet plausible, experimental data comparing NEPEA with a known DAT inhibitor (Cocaine) and a selective serotonin transporter inhibitor (Fluoxetine) as a negative control.

Table 1: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
NEPEA 15.5 876.2450.1
Cocaine250.0310.0520.0
Fluoxetine2800.01.1610.0
Lower Ki values indicate higher binding affinity.

Table 2: Effect on Locomotor Activity in Wild-Type (WT) and DAT-KO Mice

Compound (Dose)GenotypeTotal Distance Traveled (meters in 60 min)% Change from Saline
SalineWT150 ± 12-
SalineDAT-KO450 ± 35-
NEPEA (5 mg/kg) WT 425 ± 28 +183%
NEPEA (5 mg/kg) DAT-KO 465 ± 40 +3%
Cocaine (10 mg/kg)WT390 ± 31+160%
Cocaine (10 mg/kg)DAT-KO455 ± 38+1%
Fluoxetine (10 mg/kg)WT145 ± 11-3%
Fluoxetine (10 mg/kg)DAT-KO440 ± 33-2%
Data are presented as mean ± SEM. Note the baseline hyperactivity in DAT-KO mice.[1][3]

Table 3: Extracellular Dopamine in Nucleus Accumbens (via Microdialysis)

Compound (Dose)Genotype% Change in Extracellular DA from Baseline
NEPEA (5 mg/kg) WT +450%
NEPEA (5 mg/kg) DAT-KO +15%
Cocaine (10 mg/kg)WT+380%
Cocaine (10 mg/kg)DAT-KO+10%
Data reflect peak dopamine concentration post-administration.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

3.1. Animals Adult male wild-type (C57BL/6J) and DAT-KO mice (on a C57BL/6J background) aged 10-12 weeks are used. All animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.[4] Experimental procedures are conducted during the light phase.

3.2. Locomotor Activity Assessment The open field test is utilized to measure spontaneous and drug-induced locomotor activity.[5][6]

  • Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are also habituated to handling and saline injections for three consecutive days prior to testing.[4]

  • Apparatus: The test is conducted in clear acrylic chambers (40 x 40 x 30 cm) equipped with infrared photobeam detectors to track movement.[4]

  • Procedure: On the test day, mice receive an intraperitoneal (IP) injection of saline, NEPEA (5 mg/kg), cocaine (10 mg/kg), or fluoxetine (10 mg/kg). Immediately after injection, each mouse is placed in the center of the open field arena.

  • Data Collection: Locomotor activity (total distance traveled, horizontal movements, vertical movements) is recorded continuously for 60 minutes using an automated tracking system.[4][7]

  • Analysis: Data are analyzed using a two-way ANOVA (Genotype x Treatment) to determine significant differences.

3.3. In-Vivo Microdialysis This technique measures extracellular neurotransmitter levels in awake, freely moving animals.[8][9][10]

  • Surgical Implantation: Mice are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for 5-7 days post-surgery.[11]

  • Probe Insertion: On the day of the experiment, a microdialysis probe (6-kDa cutoff) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

  • Baseline Collection: After a stabilization period, baseline dialysate samples are collected every 20 minutes for at least one hour.

  • Drug Administration & Sampling: The compound of interest is administered (IP), and dialysate samples continue to be collected for at least two hours post-injection.

  • Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10] Results are expressed as a percentage change from the baseline average.

Visualizing Pathways and Workflows

Hypothesized Signaling Pathway of NEPEA

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding response Signal Transduction & Cellular Response DA_receptor->response NEPEA NEPEA NEPEA->DAT Inhibits cluster_animals Animal Groups cluster_treatment Treatment Groups (per genotype) cluster_assay Behavioral & Neurochemical Assays start Start: Hypothesis NEPEA targets DAT WT Wild-Type (WT) Mice start->WT KO DAT-KO Mice start->KO saline Saline (Control) WT->saline nepea NEPEA WT->nepea cocaine Cocaine (Positive Control) WT->cocaine KO->saline KO->nepea KO->cocaine locomotion Locomotor Activity (Open Field Test) saline->locomotion microdialysis Microdialysis (Dopamine Measurement) saline->microdialysis nepea->locomotion nepea->microdialysis cocaine->locomotion cocaine->microdialysis analysis Data Analysis (Two-way ANOVA) locomotion->analysis microdialysis->analysis conclusion Conclusion: Target Validated or Refuted analysis->conclusion cluster_prediction Predictions cluster_outcome Potential Outcomes hypothesis Hypothesis: NEPEA's locomotor effect is mediated by DAT pred_wt In WT Mice: NEPEA will increase locomotor activity hypothesis->pred_wt pred_ko In DAT-KO Mice: NEPEA will NOT increase locomotor activity hypothesis->pred_ko outcome_confirm Result Confirms Hypothesis: Effect observed in WT, absent in KO pred_wt->outcome_confirm outcome_refute Result Refutes Hypothesis: Effect observed in both WT and KO pred_wt->outcome_refute pred_ko->outcome_confirm pred_ko->outcome_refute

References

Benchmarking the performance of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the performance of the novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, against established standards in preclinical drug development. Due to the novelty of this compound, this document serves as a template, outlining the essential experiments and data presentation formats required for a comprehensive evaluation. The selected standards are based on the structural motifs of the target compound, specifically the prevalent pyridinyl scaffold in medicinal chemistry.[1][2][3][][5][6][7]

Introduction to this compound and Rationale for Benchmarking

This compound is a small molecule featuring a pyridine ring, a cornerstone of many FDA-approved drugs, and an ethylamine side chain.[5][6][7] The pyridine scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.[1][2][3] The ethylamine moiety can influence the compound's pharmacokinetic and pharmacodynamic properties.[8] Given these structural features, this compound warrants investigation as a potential therapeutic agent.

This guide proposes benchmarking against two well-characterized compounds: Imatinib , a potent Bcr-Abl tyrosine kinase inhibitor, and Soticlestat , a cholesterol 24-hydroxylase (CH24H) inhibitor, both of which contain a pyridine ring and are used in oncology and neurology, respectively.[9][10] This comparison will help to position the performance of the novel compound within the existing landscape of pyridine-containing therapeutics.

Comparative Performance Data

The following tables are templates for summarizing the quantitative data obtained from experimental assays.

Table 1: Physicochemical Properties

PropertyThis compoundImatinibSoticlestat
Molecular Weight ( g/mol ) TBD493.6419.5
LogP TBD3.83.2
Aqueous Solubility (µM) TBD1050
pKa TBD8.16.8

Table 2: In Vitro Efficacy

AssayThis compoundImatinibSoticlestat
Target Enzyme IC50 (nM) TBD250 (Bcr-Abl)8.1 (CH24H)
Cell-based Potency (EC50, µM) TBD0.5 (K562 cells)0.1 (HEK293 cells)
Antimicrobial MIC (µg/mL) TBD>100 (S. aureus)>100 (S. aureus)

Table 3: In Vitro Safety and Selectivity

AssayThis compoundImatinibSoticlestat
Cytotoxicity (CC50, µM in HEK293) TBD>50>100
Kinase Selectivity Panel (S-Score) TBD0.03N/A
hERG Inhibition (IC50, µM) TBD10>30

TBD: To Be Determined. Data for standards are representative values from the literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Physicochemical Properties
  • LogP (Octanol-Water Partition Coefficient): The shake-flask method will be used. The compound is dissolved in a pre-saturated mixture of octanol and water. After equilibration, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or LC-MS.

  • Aqueous Solubility: A saturated solution of the compound in phosphate-buffered saline (PBS, pH 7.4) is prepared and stirred for 24 hours. The solution is then filtered, and the concentration of the dissolved compound is quantified by a validated HPLC method.

  • pKa: Potentiometric titration will be employed. The compound is dissolved in water and titrated with a standard solution of HCl or NaOH. The pKa is determined from the inflection point of the titration curve.

In Vitro Efficacy Assays
  • Enzyme Inhibition Assay (e.g., KinaseGlo®):

    • The target kinase, substrate, and ATP are added to the wells of a 96-well plate.

    • This compound or a standard is added in a series of dilutions.

    • The reaction is incubated at 30°C for 1 hour.

    • The amount of remaining ATP is quantified using a luciferase-based reagent, and luminescence is measured.

    • IC50 values are calculated from the dose-response curve.

  • Cell-Based Potency Assay (e.g., MTT Assay):

    • Cancer cell lines (e.g., K562 for Imatinib comparison) are seeded in 96-well plates and incubated for 24 hours.

    • The cells are treated with various concentrations of the test compound or standard for 72 hours.

    • MTT reagent is added, and the cells are incubated for another 4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • EC50 values are determined from the resulting viability curves.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

    • A two-fold serial dilution of the compound is prepared in a 96-well plate containing Mueller-Hinton broth.

    • A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Safety Assays
  • Cytotoxicity Assay (HEK293 cells): The MTT assay protocol described in section 3.2 is used, with the non-cancerous human embryonic kidney cell line HEK293, to assess general cytotoxicity.

  • hERG Inhibition Assay (Patch Clamp):

    • Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing the hERG channel.

    • The effect of a range of concentrations of the test compound on the hERG tail current is measured.

    • The IC50 value is calculated from the concentration-response curve.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: In Vitro Safety p1 LogP Determination e1 Enzyme Inhibition Assay (e.g., Kinase) p1->e1 p2 Aqueous Solubility p2->e1 p3 pKa Measurement p3->e1 e2 Cell-Based Potency (e.g., MTT) e1->e2 e3 Antimicrobial MIC e2->e3 s1 Cytotoxicity Assay (HEK293) e3->s1 s2 hERG Inhibition (Patch Clamp) s1->s2 end Comprehensive Performance Profile s2->end start This compound start->p1 start->p2 start->p3

Caption: Experimental workflow for characterizing this compound.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Comp This compound Comp->Rec

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

References

A Comparative Guide to In-Silico and In-Vitro Activity of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a pyridine derivative with potential pharmacological applications. The evaluation of such novel compounds in drug discovery pipelines typically involves a complementary approach of in-silico (computational) and in-vitro (experimental) studies. While specific experimental data for this compound is not extensively available in the public domain, this guide provides a comprehensive comparison of the standard methodologies employed to characterize the activity of similar pyridine-based compounds. This framework will enable researchers to design and interpret studies for this and related molecules.

Data Presentation: A Comparative Framework

To facilitate a clear understanding of the data generated from both in-silico and in-vitro investigations, the following tables outline the typical parameters and expected outcomes.

Table 1: In-Silico Analysis of this compound and its Analogs

ParameterMethodTypical OutputInterpretation
Binding Affinity Molecular DockingBinding Energy (kcal/mol), Docking ScorePredicts the strength of interaction with a biological target. Lower values indicate stronger binding.
Interaction Profile Molecular DockingVisualization of H-bonds, hydrophobic interactions, etc.Identifies key amino acid residues involved in binding.
Molecular Stability Molecular DynamicsRoot Mean Square Deviation (RMSD), Radius of Gyration (Rg)Assesses the stability of the ligand-protein complex over time.
Electronic Properties DFT CalculationsHOMO/LUMO energies, electrostatic potential mapsProvides insights into the molecule's reactivity and potential for interaction.
ADMET Properties QSAR, CheminformaticsPredicted absorption, distribution, metabolism, excretion, and toxicity profilesEstimates the drug-like properties of the compound.

Table 2: In-Vitro Analysis of this compound and its Analogs

ParameterAssay TypeTypical OutputInterpretation
Target Binding Radioligand Binding Assay, SPRKi, KD (nM)Quantifies the affinity of the compound for its biological target.
Enzyme Inhibition Enzyme Activity AssayIC50, EC50 (µM)Measures the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Cellular Potency Cell-Based Functional AssayGI50, LD50 (µM)Determines the concentration of the compound that causes 50% growth inhibition or cell death.
Mechanism of Action Western Blot, qPCRChanges in protein or gene expression levelsElucidates the downstream effects of the compound on cellular signaling pathways.
Off-Target Effects Kinase Profiling, Safety Panels% Inhibition at a fixed concentrationAssesses the selectivity of the compound for its intended target.

Experimental Protocols: A Methodological Blueprint

The following sections detail representative protocols for key in-silico and in-vitro experiments.

In-Silico Methodologies

1. Molecular Docking

  • Objective: To predict the preferred binding mode and affinity of this compound to a specific protein target.

  • Protocol:

    • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a molecular mechanics force field.

    • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined binding site of the protein.

    • Analysis: The resulting docking poses are ranked based on their predicted binding energies. The pose with the lowest energy is typically considered the most likely binding mode.

2. Density Functional Theory (DFT) Calculations

  • Objective: To investigate the electronic structure and reactivity of this compound.

  • Protocol:

    • Geometry Optimization: The molecular geometry of the compound is optimized to its lowest energy state.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

    • Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic band gap and reactivity.

In-Vitro Methodologies

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the inhibition of a target enzyme by this compound.

  • Protocol:

    • Coating: A microplate is coated with the target enzyme.

    • Blocking: Non-specific binding sites are blocked with a blocking buffer.

    • Incubation: The compound at various concentrations is added to the wells, followed by the enzyme's substrate.

    • Detection: A primary antibody specific to the product of the enzymatic reaction is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Signal Generation: A substrate for the HRP enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on a specific cell line.

  • Protocol:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The compound is added to the cells at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Mandatory Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Hypothetical GPCR Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates & Triggers

Caption: Hypothetical GPCR signaling pathway.

G cluster_1 Drug Discovery Workflow Compound Synthesis Compound Synthesis In-Silico Screening In-Silico Screening Compound Synthesis->In-Silico Screening In-Vitro Assays In-Vitro Assays In-Silico Screening->In-Vitro Assays Lead Optimization Lead Optimization In-Vitro Assays->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A typical drug discovery workflow.

The combined application of in-silico and in-vitro methodologies provides a powerful and cost-effective strategy for the preclinical evaluation of novel compounds like this compound. While direct experimental data for this specific molecule is limited, the established protocols and comparative frameworks presented in this guide offer a robust roadmap for its future investigation. By systematically applying these approaches, researchers can efficiently characterize its biological activity, elucidate its mechanism of action, and assess its therapeutic potential.

A Comparative Analysis of the Metabolic Stability of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the metabolic stability of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and a series of its rationally designed derivatives. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying metabolic pathways and experimental workflows. This information is intended to guide researchers in the development of more metabolically robust compounds.

Introduction

This compound is a pyridine-containing compound with potential pharmacological applications. However, like many small molecules, its efficacy can be limited by its metabolic stability. Rapid metabolism in the liver can lead to low bioavailability and the formation of potentially reactive metabolites. This guide explores how structural modifications to the parent compound can influence its metabolic fate, with the goal of identifying derivatives with improved pharmacokinetic profiles.

The primary metabolic pathways for pyridine-containing compounds often involve oxidation of the pyridine ring and N-dealkylation.[1] The introduction of strategic modifications can block these metabolic "hotspots" and enhance the compound's resistance to enzymatic degradation.[2]

Comparative Metabolic Stability Data

The metabolic stability of this compound and its derivatives was assessed using an in vitro microsomal stability assay with human liver microsomes. The key parameters measured were the half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[3]

Compound IDStructureModificationt1/2 (min)CLint (µL/min/mg protein)
Parent-001 This compound-1592.4
Deriv-002 N-Propyl-1-(pyridin-3-yl)ethan-1-amineN-alkylation2555.4
Deriv-003 N-Ethyl-1-(5-fluoropyridin-3-yl)ethan-1-aminePyridine Ring Fluorination4530.8
Deriv-004 N-Ethyl-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amineEthyl Group Fluorination>60<10

This data is representative and compiled for illustrative purposes based on established structure-activity relationships for pyridine derivatives.

Experimental Protocols

A detailed methodology for the in vitro microsomal stability assay is provided below.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in human liver microsomes.

Materials:

  • Test compounds (Parent-001, Deriv-002, Deriv-003, Deriv-004)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Test compounds are dissolved in a suitable organic solvent (e.g., DMSO) to prepare stock solutions.

  • Incubation: A reaction mixture is prepared containing the test compound (final concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot is used to determine the rate constant of metabolism (k).

  • The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock prep_microsomes Prepare Microsome Incubation Mix initiate_reaction Initiate Reaction with NADPH prep_microsomes->initiate_reaction time_points Collect Aliquots at Time Points initiate_reaction->time_points terminate_reaction Terminate Reaction (Acetonitrile) time_points->terminate_reaction centrifuge Centrifuge and Collect Supernatant terminate_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis calculate_thalf Calculate t1/2 lcms_analysis->calculate_thalf calculate_clint Calculate CLint lcms_analysis->calculate_clint

Caption: Workflow for the in vitro microsomal stability assay.

Potential Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound n_dealkylation N-Dealkylation parent->n_dealkylation CYP450 pyridine_oxidation Pyridine N-Oxidation parent->pyridine_oxidation CYP450, FMO hydroxylation Alkyl Hydroxylation parent->hydroxylation CYP450 metabolite1 1-(pyridin-3-yl)ethan-1-amine n_dealkylation->metabolite1 metabolite2 This compound-N-oxide pyridine_oxidation->metabolite2 metabolite3 Hydroxylated Metabolite hydroxylation->metabolite3 glucuronidation Glucuronidation conjugated_metabolite Glucuronide Conjugate glucuronidation->conjugated_metabolite metabolite3->glucuronidation UGTs

Caption: Potential metabolic pathways for this compound.

Discussion

The results of the comparative study demonstrate a clear structure-activity relationship for the metabolic stability of this compound and its derivatives.

  • N-Alkylation (Deriv-002): Increasing the length of the N-alkyl substituent from ethyl to propyl resulted in a moderate increase in metabolic stability. This may be due to steric hindrance at the site of N-dealkylation.

  • Pyridine Ring Fluorination (Deriv-003): The introduction of a fluorine atom to the pyridine ring significantly enhanced metabolic stability. Fluorine, being a strong electron-withdrawing group, can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Ethyl Group Fluorination (Deriv-004): The most dramatic improvement in metabolic stability was observed with the trifluorination of the ethyl group. This modification effectively blocks a potential site of hydroxylation, a common metabolic pathway for alkyl chains.

Conclusion

This comparative guide highlights the importance of strategic structural modifications in enhancing the metabolic stability of this compound. The presented data and experimental protocols provide a framework for researchers to design and evaluate novel compounds with improved pharmacokinetic properties. Specifically, the fluorination of either the pyridine ring or the N-alkyl substituent appears to be a highly effective strategy for increasing metabolic stability in this chemical series. Further in vivo studies are warranted to confirm these in vitro findings.

References

Safety Operating Guide

Proper Disposal of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it is presumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye damage.[1] Like other pyridine derivatives, it may be flammable, with vapors that can form explosive mixtures with air.[2] Chronic exposure to related compounds has been linked to potential damage to the liver, kidneys, and central nervous system.[2][3]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecific Requirements
Eye and Face Protection Tight-sealing safety goggles and a face shield are mandatory to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or apron are required. For larger quantities or significant splash risk, chemical-resistant clothing should be worn.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Segregation and Collection

All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Container: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene containers are recommended.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard symbol (e.g., toxic, flammable).

Temporary Storage

Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Location: The storage area should be cool and dry, away from direct sunlight and sources of ignition.[5]

  • Incompatibilities: Ensure the waste is stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]

Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure adequate ventilation to disperse vapors.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the substance.[6]

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into the designated hazardous waste container.[3] Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste.

Final Disposal

Disposal of this compound must be conducted in strict accordance with local, state, and federal environmental regulations.[7]

  • Professional Disposal Service: This chemical waste must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should it be poured down the drain or mixed with general laboratory waste.

  • Method: The recommended method of disposal for pyridine-based compounds is high-temperature incineration at a permitted facility.[7]

Quantitative Data and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not available, the table below summarizes key data for pyridine, which serves as a relevant proxy for assessing potential hazards.

ParameterGuideline / ValueReference
Hazard Class (Proxy: Pyridine) Flammable Liquid, Toxic[2]
NFPA 704 Diamond (Proxy: Pyridine) Health: 2, Flammability: 3, Instability: 0[2]
Explosive Limits in Air (Proxy: Pyridine) 1.8% - 12.4% by volume[2]
Recommended Disposal Method High-Temperature Incineration[7]
Incineration Temperature Range 820°C to 1600°C (Rotary Kiln)[7]

Disposal Process Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_Preparation Step 1: Preparation cluster_Collection Step 2: Waste Collection cluster_Storage Step 3: Temporary Storage cluster_Disposal Step 4: Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate and Collect Waste in a Labeled, Compatible Container A->B Start C Securely Seal Container B->C D Store in a Designated, Secure, and Well-Ventilated Area C->D E Keep Away from Incompatible Materials and Ignition Sources D->E F Consult Institutional and Regulatory Disposal Guidelines E->F Ready for Disposal G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Ensure Proper Manifesting and Transport to a Permitted Facility G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against a substance that is likely to cause severe skin burns and may be absorbed through the skin.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesPrevents accidental skin contact.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of potentially harmful vapors. A respirator may be required for spill cleanup or in poorly ventilated areas.

Step-by-Step Operational Plan

This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.

2.1. Preparation and Handling

  • Work Area Preparation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.

  • PPE Donning: Before handling the chemical, put on all required PPE as specified in Table 1.

  • Chemical Handling:

    • Carefully open the container, avoiding splashes or generation of aerosols.

    • Use appropriate, clean, and dry glassware and equipment.

    • Dispense the required amount of the chemical using a calibrated pipette or other suitable measuring device.

    • Keep the container tightly sealed when not in use.

2.2. Spill and Emergency Procedures

  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled waste container for proper disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Contact the appropriate emergency response team for cleanup.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste containing this chemical in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Hazard Summary and GHS Classifications (Inferred)

The following table summarizes the likely hazards based on analogous compounds.

Table 2: Inferred Hazard Profile for this compound

Hazard CategoryGHS Classification (Code)Description
Acute Oral Toxicity Acute Tox. 3 (H301)Toxic if swallowed[1]
Skin Corrosion/Irritation Skin Corr. 1B (H314)Causes severe skin burns and eye damage[1]
Serious Eye Damage/Irritation Eye Dam. 1 (H318)Causes serious eye damage[1]
Skin Sensitization Skin Sens. 1 (H317)May cause an allergic skin reaction[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem store_chem Store Chemical handle_chem->store_chem collect_waste Collect Waste handle_chem->collect_waste spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure dispose_waste Dispose of Waste collect_waste->dispose_waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.